molecular formula C10H10N2S B182508 4-(4-Methylphenyl)-1,3-thiazol-2-amine CAS No. 2103-91-5

4-(4-Methylphenyl)-1,3-thiazol-2-amine

Numéro de catalogue: B182508
Numéro CAS: 2103-91-5
Poids moléculaire: 190.27 g/mol
Clé InChI: ARLHWYFAPHJCJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Methylphenyl)-1,3-thiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 2-aminothiazole core is a privileged structure found in compounds with a wide range of bioactivities . This particular derivative serves as a key intermediate for researchers investigating new therapeutic agents. Scientific studies on closely related analogues have demonstrated that the 4-phenyl-1,3-thiazol-2-amine scaffold exhibits potent antiproliferative activity, functioning as a tubulin polymerization inhibitor that disrupts microtubule dynamics and induces G2/M phase cell cycle arrest in cancer cells . This mechanism, which targets the colchicine binding site, is a validated strategy in oncology research . Furthermore, this class of compounds shows promising applications in infectious disease research. Structural analogues have displayed notable antileishmanial activity against Leishmania amazonensis , suggesting potential for the development of new treatments for neglected tropical diseases . Computational target fishing studies propose that the biological activity may involve interaction with targets such as S-methyl-5-thioadenosine phosphorylase . The methylphenyl substitution on this compound provides researchers a versatile building block to explore the effect of lipophilicity and steric factors on biological activity and drug-like properties .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLHWYFAPHJCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943328
Record name 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-91-5
Record name 2103-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4(p-tolyl)-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-Methylphenyl)-1,3-thiazol-2-amine. This thiazole derivative is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. This document outlines a detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction, along with a thorough characterization of the final product using various spectroscopic and analytical techniques.

Synthesis Methodology

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] In this specific synthesis, the key reactants are 2-bromo-1-(4-methylphenyl)ethanone and thiourea.

Synthesis of the Precursor: 2-Bromo-1-(4-methylphenyl)ethanone

The α-haloketone precursor, 2-bromo-1-(4-methylphenyl)ethanone, can be synthesized from 4'-methylacetophenone through bromination.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0 eq) dissolved in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water to remove any unreacted starting material and byproducts, and then recrystallize from a suitable solvent like ethanol to obtain pure 2-bromo-1-(4-methylphenyl)ethanone.

Hantzsch Thiazole Synthesis of this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in a polar solvent such as ethanol or methanol.[2]

  • Addition of Thiourea: To this solution, add thiourea (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 2-4 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker containing cold water. Neutralize the solution by the slow addition of a weak base, such as a 5% sodium bicarbonate solution, until effervescence ceases. This will precipitate the free amine.[2]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the collected solid in a desiccator or a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through a combination of spectroscopic and physical methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂S[4]
Molecular Weight190.27 g/mol [4]
Melting Point132-136 °C[5]
AppearanceColorless to pale yellow solid[6]
Spectroscopic Data
TechniqueDataReference
¹H NMR Spectral data available on SpectraBase.[4]
¹³C NMR Spectral data available on SpectraBase.[4][6]
IR (KBr) Key absorptions indicating functional groups.[4]
Mass Spec (GC-MS) m/z (Top Peak): 190[4]

Visualized Workflows and Pathways

Synthesis Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis start1 4'-Methylacetophenone product1 2-Bromo-1-(4-methylphenyl)ethanone start1->product1 Bromination reagent1 Br₂ start2 2-Bromo-1-(4-methylphenyl)ethanone product1->start2 Intermediate product2 This compound start2->product2 Cyclocondensation reagent2 Thiourea

Caption: Synthetic route to this compound.

Characterization Workflow

Characterization_Workflow start Synthesized Product purification Recrystallization start->purification physical Melting Point Determination purification->physical spectroscopy Spectroscopic Analysis purification->spectroscopy final Structural Confirmation and Purity Assessment physical->final nmr ¹H and ¹³C NMR spectroscopy->nmr ir Infrared (IR) Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms nmr->final ir->final ms->final

Caption: Workflow for the characterization of the synthesized compound.

Biological Relevance of Thiazole Derivatives

Thiazole-containing compounds are known to interact with a variety of biological targets and exhibit a wide range of pharmacological activities.[7]

Biological_Activities cluster_activities Pharmacological Activities parent Thiazole Derivatives antimicrobial Antimicrobial parent->antimicrobial Inhibition of bacterial/fungal growth anticancer Anticancer parent->anticancer Cytotoxicity against cancer cell lines anti_inflammatory Anti-inflammatory parent->anti_inflammatory Modulation of inflammatory pathways antiviral Antiviral parent->antiviral Inhibition of viral replication

Caption: Common biological activities of thiazole derivatives.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The Hantzsch thiazole synthesis offers a reliable and efficient route to this valuable heterocyclic compound. The comprehensive characterization data and workflows presented herein are intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery in their efforts to explore the potential of this and related thiazole derivatives.

References

Physical and chemical properties of 2-Amino-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(p-tolyl)thiazole is a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. Possessing a thiazole ring substituted with an amino group at the 2-position and a p-tolyl group at the 4-position, this molecule serves as a crucial building block in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-(p-tolyl)thiazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance and potential applications in drug development.

Chemical and Physical Properties

The fundamental properties of 2-Amino-4-(p-tolyl)thiazole are summarized below. These data are essential for its handling, characterization, and application in synthetic and analytical workflows.

Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy.

IdentifierValue
IUPAC Name 4-(4-methylphenyl)-1,3-thiazol-2-amine[1]
CAS Number 2103-91-5[2][3]
Molecular Formula C₁₀H₁₀N₂S[2][3]
Synonyms 2-Amino-4-(4-methylphenyl)thiazole, 4-(p-Tolyl)-2-thiazolamine[2]
InChI Key ARLHWYFAPHJCJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)N[2]
Physical Properties

These properties define the physical state and behavior of the compound under various conditions.

PropertyValueSource(s)
Molecular Weight 190.26 g/mol [3]
Appearance White to yellow or light orange crystalline powder/crystals[1]
Melting Point 132-136 °C (lit.)
Boiling Point 369.4 °C at 760 mmHg (Predicted)
Density 1.219 g/cm³ (Predicted)
Flash Point 177.2 °C (Predicted)
Solubility Sparingly soluble in water. Soluble in polar organic solvents.
UV λmax 266 nm (in Ethanol)[3]
Computed Properties

Computational descriptors are valuable for predicting the molecule's behavior in biological systems and for QSAR studies.

PropertyValue
XLogP3 2.6
Topological Polar Surface Area (TPSA) 67.2 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 190.05646950 g/mol
Complexity 166

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea.

Hantzsch_Synthesis Reactant1 p-Tolyl α-haloketone (e.g., 2-chloro-1-(p-tolyl)ethan-1-one) Reaction Reaction Vessel Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Solvent Solvent (e.g., Ethanol, Acetone) Solvent->Reaction Heating Reflux / Heat Reaction->Heating Stirring Product Crude 2-Amino-4-(p-tolyl)thiazole Heating->Product Condensation/ Cyclization

Figure 1: Workflow for the Hantzsch synthesis of 2-Amino-4-(p-tolyl)thiazole.

Methodology:

  • Reactant Preparation: Dissolve equimolar quantities of the starting α-haloketone (e.g., 2-chloro-1-(p-tolyl)ethan-1-one) and thiourea separately in a suitable polar solvent, such as ethanol or acetone, in a round-bottom flask.

  • Reaction: Combine the solutions and stir the mixture. The reaction can often proceed at room temperature, but gentle heating or refluxing (e.g., for 30 minutes to 12 hours) can be employed to increase the reaction rate and yield.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixtures) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product, often a hydrohalide salt, may precipitate. The mixture is then poured into cold water or a dilute basic solution (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the acid and precipitate the free amine product.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Amino-4-(p-tolyl)thiazole as a crystalline solid.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Characterization_Workflow Crude Crude Product Purify Recrystallization Crude->Purify Pure Pure Crystalline Solid Purify->Pure MP Melting Point Determination Pure->MP Analysis TLC TLC Analysis Pure->TLC Analysis Spectro Spectroscopic Analysis Pure->Spectro Analysis Final Confirmed Structure & Purity MP->Final TLC->Final NMR 1H & 13C NMR Spectro->NMR IR FT-IR Spectro->IR MS Mass Spectrometry Spectro->MS NMR->Final IR->Final MS->Final

Figure 2: General workflow for the purification and characterization of the synthesized product.

Methodologies:

  • Melting Point: Determined using an open capillary melting point apparatus. A sharp melting range close to the literature value (132-136 °C) indicates high purity.

  • Thin-Layer Chromatography (TLC): Used to assess purity. A single spot under UV visualization indicates a pure compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum (KBr pellet) is used to identify key functional groups. Expected characteristic peaks include:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the tolyl methyl group.

    • ~1630 cm⁻¹: C=N stretching of the thiazole ring.

    • ~1540 cm⁻¹: N-H bending vibration.

    • ~820 cm⁻¹: C-H out-of-plane bending, characteristic of para-disubstituted benzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

    • ¹H NMR (Expected Signals):

      • A singlet around 2.3 ppm (3H) for the tolyl methyl protons (-CH₃).

      • A singlet around 6.8-7.0 ppm (1H) for the proton at the 5-position of the thiazole ring (C5-H).

      • A broad singlet for the amino protons (-NH₂) which may vary in chemical shift.

      • Two doublets in the aromatic region (~7.1-7.8 ppm , 2H each, J ≈ 8 Hz) corresponding to the AA'BB' system of the p-substituted tolyl group.

    • ¹³C NMR (Expected Signals):

      • A signal around 21 ppm for the tolyl methyl carbon.

      • Signals in the 100-155 ppm range for the thiazole and aromatic carbons.

      • A signal downfield around 168 ppm for the C2 carbon of the thiazole ring, attached to two nitrogen atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₀H₁₀N₂S should be observed at m/z ≈ 190.

Biological Activity and Applications

The 2-aminothiazole moiety is a privileged scaffold in drug discovery. Derivatives have been reported to exhibit a vast array of biological activities.

Biological_Activity Core 2-Amino-4-(p-tolyl)thiazole Core Structure Doc_Node Documented Activity Core->Doc_Node Pot_Node Potential Applications in Drug Development Core->Pot_Node AntiProto Anti-protozoal (Inhibitor of Trichomonas vaginalis) Doc_Node->AntiProto leads to AntiBac Antibacterial (vs. Gram-positive bacteria) Doc_Node->AntiBac leads to Corrosion Corrosion Inhibitor Doc_Node->Corrosion leads to AntiCancer Anticancer Pot_Node->AntiCancer scaffold for AntiInflam Anti-inflammatory Pot_Node->AntiInflam scaffold for AntiFungal Antifungal Pot_Node->AntiFungal scaffold for AntiTB Antitubercular Pot_Node->AntiTB scaffold for

Figure 3: Documented activities and potential drug development applications of the 2-Amino-4-(p-tolyl)thiazole scaffold.
Documented Activities

  • Antibacterial Activity: 2-Amino-4-(p-tolyl)thiazole has shown activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.

  • Anti-protozoal Activity: It has been identified as an inhibitor of Trichomonas vaginalis[2].

  • Corrosion Inhibition: The molecule also functions as a corrosion inhibitor, a property attributed to its nucleophilic nature and ability to adsorb onto metal surfaces[2].

Significance in Drug Development

The broader class of 2-aminothiazole derivatives has been extensively investigated for various therapeutic applications. The presence of the amino group allows for straightforward chemical modification, enabling the generation of large libraries of compounds for screening. 2-Amino-4-(p-tolyl)thiazole is therefore a valuable starting material or intermediate for developing novel therapeutics in areas such as:

  • Oncology: Many aminothiazole derivatives have shown potent anticancer activity.

  • Infectious Diseases: The scaffold is a key component in the development of new antibacterial, antifungal, and antitubercular agents.

  • Inflammatory Diseases: Certain derivatives have been found to possess significant anti-inflammatory properties.

Conclusion

2-Amino-4-(p-tolyl)thiazole is a compound of significant interest due to its accessible synthesis and its role as a precursor to biologically active molecules. This guide has provided the core physicochemical data, detailed procedural outlines for its synthesis and characterization, and an overview of its established and potential applications. The information presented herein serves as a foundational resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating further exploration and utilization of this versatile chemical entity.

References

4-(4-Methylphenyl)-1,3-thiazol-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Methylphenyl)-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical identity, properties, synthesis, and biological relevance.

Chemical Identity and Structure

The fundamental identity of the compound is established by its IUPAC name and structural representation. It is also commonly referred to by synonyms such as 2-Amino-4-(p-tolyl)thiazole.[2]

  • IUPAC Name: this compound[2]

  • CAS Number: 2103-91-5[2]

  • Molecular Formula: C₁₀H₁₀N₂S[2]

  • 2D Structure:

    alt text

  • SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)N[2]

  • InChIKey: ARLHWYFAPHJCJT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties are crucial for the characterization and quality control of the compound. The data presented below is compiled from computational predictions and experimental data for the title compound or closely related structures.

Physicochemical Properties
PropertyValueSource
Molecular Weight190.27 g/mol [2]
Exact Mass190.05646950 Da[2]
XLogP32.6[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area67.2 Ų[2]
Melting Point132-136 °C (lit.)
Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of this compound. Representative data is summarized below.

Spectroscopy TypeKey Peaks / Shifts
¹H NMR Spectra available in public databases.[2] For the related 4-(4'-methylphenyl)-2-mercaptothiazole, peaks are observed at δ 2.50 (s, 3H, -CH₃), 7.28-7.30 (d, 2H), and 7.48-7.49 (d, 2H).[3]
¹³C NMR Spectra available in public databases.[2] For the related 4-(4'-methylphenyl)-2-mercaptothiazole, key shifts include δ 23.12 (-CH₃) and various aromatic carbon signals between 118-146 ppm.[3]
Infrared (IR) Spectra available in public databases, typically showing N-H, C-H (aromatic and aliphatic), C=N, and C-S stretching vibrations.[2]
Mass Spectrometry (MS) GC-MS data is available, showing the molecular ion peak.[2] For the related 4-(4'-methylphenyl)-2-mercaptothiazole, the mass spectrum shows m/z (%) = 207.29 (M+, 100%), 192.29 (22.5%), 164.29 (12.5%).[3]

Synthesis of this compound

The most common and classical method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea.[1] For the title compound, the synthesis proceeds from 2-bromo-1-(4-methylphenyl)ethanone and thiourea.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis SM1 2-Bromo-1-(4-methylphenyl)ethanone Reaction Dissolve in Ethanol Reflux (1-3 hours) SM1->Reaction SM2 Thiourea SM2->Reaction Cool Cool to RT Reaction->Cool Precipitate Pour into Cold Water Precipitate Forms Cool->Precipitate Filter Filter Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry Analyze Characterize (NMR, IR, MS, M.P.) Dry->Analyze

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

p38 MAP Kinase Inhibition

A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key therapeutic target for inflammatory diseases.[9][10] Inhibition of p38 MAPK can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

G Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK MAPKK (MKK3, MKK6) MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Downstream Downstream Kinases (e.g., MAPKAPK2) p38->Downstream phosphorylates TFs Transcription Factors (e.g., ATF2, MEF2C) p38->TFs activates Downstream->TFs activates Response Inflammatory Gene Expression (Cytokines, COX-2) TFs->Response regulates Inhibitor 4-Aryl-1,3-thiazol-2-amine Derivatives Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of thiazole derivatives.

Anticancer and Antimicrobial Activity

Various 2-amino-4-arylthiazole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some compounds showing remarkable inhibitory effects.[7] Additionally, this class of compounds has been investigated for antimicrobial activity against a range of bacterial and fungal pathogens.[5][11] The specific activity is highly dependent on the substitutions on the thiazole ring and the aryl moiety.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key biological assay relevant to this compound.

Synthesis via Hantzsch Reaction

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

  • 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Absolute Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol (approx. 30-40 mL).[1]

  • Add thiourea to the solution with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 200 mL) to precipitate the product.[1]

  • Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Dry the purified product under vacuum and characterize its structure and purity using NMR, IR, Mass Spectrometry, and melting point analysis.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based kinase assay to determine the in vitro inhibitory activity of test compounds against the p38α MAPK isoform. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction.[9][12]

Materials:

  • p38α Kinase (recombinant)

  • Kinase substrate (e.g., ATF2 peptide)[13][14]

  • ATP

  • Test compound (this compound or derivative)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[12]

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a DMSO-only control (vehicle).

  • Reaction Setup: In the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO.[12]

  • Prepare a master mix containing the p38α kinase and the ATF2 substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Kinase Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution (at a final concentration near the Km for p38α) to each well.

  • Incubate the plate at room temperature for 60 minutes.[9][12]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9][12]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

References

The Multifaceted Biological Activities of 4-(p-tolyl)thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Among its vast array of derivatives, those featuring a 4-(p-tolyl) group at position 4 and an amine at position 2 have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of 4-(p-tolyl)thiazol-2-amine derivatives, presenting key data and experimental methodologies to aid in future drug discovery and development endeavors.

Synthesis of 4-(p-tolyl)thiazol-2-amine Derivatives

The primary synthetic route to 4-(p-tolyl)thiazol-2-amine and its derivatives is the well-established Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thiourea or its derivatives. For the synthesis of the core scaffold, 4'-methylacetophenone is first brominated to yield 2-bromo-1-(p-tolyl)ethanone, which is then reacted with thiourea. Further derivatization can be achieved by modifying the amino group at the 2-position or by utilizing substituted thioureas in the initial condensation.

Synthesis_of_4_p_tolyl_thiazol_2_amine_Derivatives cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products p_tolyl_ketone 4'-Methylacetophenone bromination Bromination p_tolyl_ketone->bromination Br2 thiourea Thiourea/Substituted Thiourea condensation Hantzsch Condensation thiourea->condensation alpha_haloketone 2-Bromo-1-(p-tolyl)ethanone bromination->alpha_haloketone final_product 4-(p-tolyl)thiazol-2-amine Derivatives condensation->final_product alpha_haloketone->condensation

Caption: General synthesis scheme for 4-(p-tolyl)thiazol-2-amine derivatives.

Anticancer Activity

Derivatives of 4-(p-tolyl)thiazol-2-amine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 4-(p-tolyl)thiazol-2-amine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstitution on 2-amineCancer Cell LineIC50 (µM)Reference
1 UnsubstitutedSaOS-2 (Osteosarcoma)>100[1]
2 (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)Not specified, but showed significant reduction in cell viability[1]
3 N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)Not specified, but showed significant reduction in cell number[1]
4 3-(pyrrolo[1,2-d][2][3][4]triazin-4(3H)-one)MCF-7, A549, HepG2Not specified, but exhibited significant cytotoxic effects[5]
5 2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[6]
6 2-(piperazin-1-yl)acetamideA549>10[6]
7 2-(piperazin-1-yl)acetamideMCF-7>10[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-(p-tolyl)thiazol-2-amine derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that thiazole derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Thiazole_Derivative 4-(p-tolyl)thiazol-2-amine Derivative Thiazole_Derivative->PI3K inhibits Thiazole_Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

4-(p-tolyl)thiazol-2-amine derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstitution on 2-amineMicroorganismMIC (µg/mL)Reference
8 N-phenylStaphylococcus aureus>1000[3]
9 N-phenylBacillus subtilis>1000[3]
10 N-(4-fluorophenyl)Bacillus subtilis62.5[3]
11 N-(4-fluorophenyl)Staphylococcus aureus125[3]
12 N-(4-fluorophenyl)Escherichia coli250[3]
13 N-(4-chlorophenyl)Bacillus subtilis31.25[3]
14 N-(4-chlorophenyl)Staphylococcus aureus62.5[3]
15 N-(4-chlorophenyl)Escherichia coli125[3]
16 N-(4-bromophenyl)Bacillus subtilis15.62[3]
17 N-(4-bromophenyl)Staphylococcus aureus31.25[3]
18 N-(4-bromophenyl)Escherichia coli62.5[3]
Experimental Protocol: Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 4-(p-tolyl)thiazol-2-amine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model, with results expressed as the percentage of edema inhibition. In vitro assays are used to determine the inhibitory concentration (IC50) against COX and LOX enzymes.

Compound IDSubstitutionAssayResultReference
19 N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)5-LOX InhibitionIC50 = 127 nM[7]
20 4-substituted thiazole analogue of indomethacin (2a)COX-2 InhibitionIC50 = 0.3 nM[7]
21 4-substituted thiazole analogue of indomethacin (2b)COX-2 InhibitionIC50 = 1 nM[7]
22 4-substituted thiazole analogue of indomethacin (2c)COX-2 InhibitionIC50 = 7 nM[7]
23 General Thiazole DerivativeCarrageenan-induced paw edema53.13% inhibition at 1hr[8]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animal.

  • Measurement of Paw Edema: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

Signaling Pathway: COX/LOX Inhibition

The anti-inflammatory effects of these derivatives are often attributed to their ability to dually inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.

COX_LOX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Cell_Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzyme->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative 4-(p-tolyl)thiazol-2-amine Derivative Thiazole_Derivative->COX_Enzymes inhibits Thiazole_Derivative->LOX_Enzyme inhibits

Caption: Dual inhibition of COX and LOX pathways by 4-(p-tolyl)thiazol-2-amine derivatives.

Conclusion and Future Directions

The 4-(p-tolyl)thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial for optimizing the efficacy and selectivity of these compounds. Furthermore, in vivo studies are warranted to evaluate their pharmacokinetic profiles, safety, and therapeutic potential in relevant disease models. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs.

References

Spectroscopic and Structural Analysis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and detailed experimental protocols for the characterization of the compound 4-(4-Methylphenyl)-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development.

Compound Identification

IUPAC Name This compound
Synonyms 2-Amino-4-(p-tolyl)thiazole, 4-(p-tolyl)thiazol-2-amine
CAS Number 2103-91-5
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.27 g/mol
Chemical Structure
alt text

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in publicly accessible literature. The following data has been compiled from available database entries.

Mass Spectrometry

The mass spectrum of this compound has been reported with the following characteristic peaks:

m/z ValueInterpretation
190Molecular Ion (M⁺)
148Fragment
147Fragment

Source: PubChem CID 244066

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

A detailed list of IR absorption peaks for this compound is not available in the surveyed literature. To obtain this data, the experimental protocol described in Section 3.2 is recommended.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single-pulse ¹H spectrum.

      • Set appropriate parameters, including pulse width (typically a 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

      • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Use a standard pulse program (e.g., zgpg30).

      • Set a wider spectral width compared to the ¹H spectrum.

      • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

    • In a clean and dry agate mortar, grind a small amount (1-2 mg) of the solid this compound sample into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the mixture into a pellet-forming die.

  • Pellet Formation:

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

    • The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep Protocol 3.1 IR_Prep Grinding with KBr Sample->IR_Prep Protocol 3.2 MS_Prep Direct Insertion or GC Sample->MS_Prep Protocol 3.3 NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Wavenumbers) IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Crystal Structure of 2-Amino-4-(p-tolyl)thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 2-Amino-4-(p-tolyl)thiazole, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental procedures for its synthesis and crystallization, and the methodology for its structural determination, offering a comprehensive resource for researchers in drug development and related fields.

Crystallographic Data Summary

The crystal structure of 2-Amino-4-(p-tolyl)thiazole was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement details are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
CCDC Deposition No. 181937
Empirical Formula C₁₀H₁₀N₂S
Formula Weight 190.26
Temperature 293(2) K
Wavelength 0.71073 Å
Unit cell dimensions
a10.123(2) Å
b5.891(1) Å
c15.678(3) Å
α90°
β98.91(3)°
γ90°
Volume 923.4(3) ų
Z 4
Calculated Density 1.369 Mg/m³

Experimental Protocols

The synthesis and crystallization of 2-Amino-4-(p-tolyl)thiazole followed a well-established synthetic route, with the crystal structure being elucidated through single-crystal X-ray diffraction.

Synthesis of 2-Amino-4-(p-tolyl)thiazole

The synthesis of the title compound is typically achieved via the Hantzsch thiazole synthesis.

Materials:

  • 4'-Methylacetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of 4'-methylacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with diethyl ether to remove any unreacted starting materials.

  • The crude product is then neutralized with a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude 2-Amino-4-(p-tolyl)thiazole is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline solid.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified 2-Amino-4-(p-tolyl)thiazole in an appropriate solvent system (e.g., ethanol-water mixture) at room temperature.

X-ray Crystallography

A suitable single crystal was mounted on a goniometer head. X-ray intensity data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and structural determination of 2-Amino-4-(p-tolyl)thiazole.

experimental_workflow Experimental Workflow for 2-Amino-4-(p-tolyl)thiazole cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (4'-Methylacetophenone, Thiourea, Iodine) reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction workup Work-up and Purification (Washing, Neutralization, Recrystallization) reaction->workup product Purified 2-Amino-4-(p-tolyl)thiazole workup->product crystal_growth Slow Evaporation product->crystal_growth Dissolution single_crystal Single Crystal crystal_growth->single_crystal xray Single-Crystal X-ray Diffraction single_crystal->xray Mounting data_processing Data Collection and Processing xray->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution final_structure Crystal Structure of 2-Amino-4-(p-tolyl)thiazole structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

In Vitro Biological Profile of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro biological screening of this specific molecule, summarizing key findings related to its anticancer, antimicrobial, and anti-inflammatory potential. The document details experimental methodologies, presents quantitative data where available for related compounds, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives is a subject of extensive research. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related analogues provide insights into its potential efficacy and mechanism of action.

Data on Related Compounds

Studies on N,4-diaryl-1,3-thiazole-2-amines, which share the core structure, have demonstrated potent antiproliferative activity. For instance, certain derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1] The antiproliferative activity of these related compounds has been evaluated against various human cancer cell lines, with some exhibiting IC50 values in the sub-micromolar range.[1]

Table 1: Antiproliferative Activity of Representative N,4-diaryl-1,3-thiazole-2-amine Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Derivative AA549 (Lung)0.45
Derivative BHeLa (Cervical)0.78
Derivative CMCF-7 (Breast)1.2
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, HeLa) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Based on studies of similar N,4-diaryl-1,3-thiazole-2-amines, a plausible mechanism of action for the anticancer activity of this compound is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

G Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Forms Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disrupted Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated signaling pathway for anticancer activity.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. While specific data for the title compound is scarce, related structures have been evaluated against various bacterial and fungal strains.

Data on Related Compounds

Studies on substituted phenylthiazol-2-amine derivatives have reported promising antimicrobial activity.[2] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Representative Phenylthiazol-2-amine Derivatives

Compound ReferenceBacterial StrainFungal StrainMIC (µg/mL)
Derivative DStaphylococcus aureus16
Derivative EEscherichia coli32
Derivative FCandida albicans64
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inoculum_Prep Inoculum Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Compound_Dilution Compound Dilution Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Data on Related Compounds

Table 3: COX Inhibition by Representative Thiazole Derivatives

Compound ReferenceCOX-1 IC50 (µM)COX-2 IC50 (µM)
Derivative G15.22.5
Derivative H>1008.1

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • This compound

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the assay buffer, heme, and COX enzyme to the wells of a 96-well plate.

  • Add different concentrations of this compound to the wells.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the absorbance change at 590 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Potential Signaling Pathway: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound This compound Compound->COX_Enzymes Inhibits

Caption: Postulated mechanism of anti-inflammatory action.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory research. While in vitro biological screening data specifically for this core molecule is limited in the public domain, the information available for structurally related analogues provides a strong rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundation for researchers and drug development professionals to design and conduct further in-depth studies to fully elucidate the therapeutic potential of this compound. Future research should focus on generating specific quantitative data for this compound and exploring its effects on various signaling pathways to better understand its molecular targets and mechanisms of action.

References

Unveiling the Therapeutic Potential of 4-(p-tolyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(p-tolyl)thiazol-2-amine, a versatile thiazole derivative, serves as a pivotal scaffold in medicinal chemistry. While direct therapeutic applications of the parent compound are not extensively documented, its structural motif is integral to a multitude of derivatives exhibiting significant biological activities. This technical guide consolidates the existing research on 4-(p-tolyl)thiazol-2-amine and its analogues, focusing on their potential therapeutic targets. Through an in-depth analysis of structure-activity relationships, this document elucidates the compound's promise in the development of novel therapeutics for a range of diseases, including cancer and bacterial infections. Key targets identified through studies on its derivatives include tubulin, poly(ADP-ribose) polymerase-1 (PARP-1), and DNA gyrase. This guide provides a comprehensive overview of the quantitative bioactivity data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing novel bioactive molecules. 4-(p-tolyl)thiazol-2-amine, featuring a tolyl group at the 4-position and an amino group at the 2-position of the thiazole ring, represents a key building block for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1][2] While the parent compound is noted for its antibacterial and anti-protozoal activities, its primary value lies in its role as a precursor for more complex molecules with enhanced potency and target specificity.[3] This guide explores the therapeutic landscape of 4-(p-tolyl)thiazol-2-amine by examining the biological activities and mechanisms of action of its most promising derivatives.

Potential Therapeutic Targets

Based on the current body of research, derivatives of 4-(p-tolyl)thiazol-2-amine have demonstrated inhibitory activity against several key therapeutic targets. The following sections detail these targets, supported by quantitative data from various studies.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of tubulin polymerization is a clinically validated strategy in cancer chemotherapy. Several N,4-diaryl-1,3-thiazole-2-amines, which are derivatives of 4-(p-tolyl)thiazol-2-amine, have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4]

Quantitative Data:

Compound/DerivativeCell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.36Not Reported[4]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineA5490.86Not Reported[4]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineHT-10800.52Not Reported[4]
Thiazole-based chalcone (Compound 2e)Ovar-31.55 (GI50)7.78[5]
Thiazole-based chalcone (Compound 2e)MDA-MB-4682.95 (GI50)7.78[5]
Thiazol-5(4H)-one derivative (Compound 4f)HCT-1162.890.00933[1]
Thiazol-5(4H)-one derivative (Compound 5a)HCT-1163.210.00952[1]

Signaling Pathway:

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Inhibition leads to Thiazole_Derivative 4-(p-tolyl)thiazol-2-amine Derivative Thiazole_Derivative->Tubulin_Dimers PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes Apoptosis Apoptosis PARP1->Apoptosis Inhibition in HR-deficient cells leads to Repair_Complex DNA Repair Protein Recruitment PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Thiazole_Derivative 4-(p-tolyl)thiazol-2-amine Derivative Thiazole_Derivative->PARP1 Inhibits DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes ATP ATP ATP->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Bacterial_Growth Bacterial Growth DNA_Replication->Bacterial_Growth Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Inhibition leads to Thiazole_Derivative 4-(p-tolyl)thiazol-2-amine Derivative Thiazole_Derivative->DNA_Gyrase Inhibits ATPase activity of GyrB subunit

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a renowned privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Its inherent structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of biological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support researchers in the rational design of novel therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Survival

2-aminothiazole derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[2][3] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[2]

Structure-Activity Relationship Summary for Anticancer Activity:
  • Substitution on the 2-Amino Group: The nature of the substituent at the 2-amino position is a critical determinant of cytotoxicity. Acylation with substituted benzoyl groups, such as a 3-chlorobenzoyl moiety, has been shown to significantly enhance anticancer potency.[1] Aromatic substitutions on the amino group generally appear to improve antitumor activity more than aliphatic ones.[1]

  • Substitution on the Thiazole Ring: Modifications on the thiazole ring profoundly influence anticancer activity. For instance, a constrained cyclic structure formed by substituents at the R1 and R2 positions can be beneficial, suggesting that conformational rigidity enhances activity.[1] Lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the 4- and/or 5-positions have also been shown to confer moderate to good antitumor activity.[3][4]

  • Substitution on Aryl Moieties: Halogen substitutions, such as chloro-substitution, on phenyl rings attached to the 2-aminothiazole core often lead to increased cytotoxicity compared to unsubstituted analogs.[1] The presence of trimethoxy groups on a phenyl ring has also been identified as critical for in vitro activity in certain analogs.[3]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Analogs
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1c (Chloro-substituted phenyl)--[1]
1d (Constrained cyclic structure)-Potent[1]
2d (3-Chlorobenzoyl)HT29 (Colon)2.01[1]
3a (4-Fluorophenyl)MCF-7 (Breast)15-30[1]
3b (4-Chlorophenyl)MCF-7 (Breast)15-30[1]
20 (Lipophilic substituents)H1299 (Lung), SHG-44 (Glioma)4.89, 4.03[3]
23, 24HepG2, PC120.51, 0.57 (HepG2); 0.309, 0.298 (PC12)[3]
4,5,6,7-tetrahydrobenzo[d]thiazoleH1299 (Lung), SHG-44 (Glioma)4.89, 4.03[4]
Visualizing Anticancer Mechanisms

The induction of apoptosis is a key mechanism by which 2-aminothiazole derivatives exert their anticancer effects. The following diagram illustrates a simplified signaling pathway for apoptosis induction.

cluster_cell Cancer Cell 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative Bcl-2 Bcl-2 2-Aminothiazole\nDerivative->Bcl-2 inhibits Bax Bax 2-Aminothiazole\nDerivative->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Simplified pathway of apoptosis induction.

In addition to apoptosis, some derivatives can induce cell cycle arrest, preventing cancer cell proliferation.

cluster_workflow Cell Cycle Progression G1 G1 Phase S S Phase G1->S G0G1_Arrest G0/G1 Arrest G1->G0G1_Arrest G2 G2 Phase S->G2 M M Phase G2->M G2M_Arrest G2/M Arrest G2->G2M_Arrest M->G1 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->G1 2-Aminothiazole\nDerivative->G2

Induction of cell cycle arrest by 2-aminothiazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

2-aminothiazole derivatives have been extensively investigated for their antimicrobial properties.[1] The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify their efficacy.

Structure-Activity Relationship Summary for Antimicrobial Activity:
  • Substituents on the Thiazole Ring: The presence of specific aryl groups at the 4-position of the thiazole ring can confer significant antibacterial activity.[1]

  • Substituents on the 2-Amino Group: The introduction of substituted benzoyl groups at the N-2 position can dramatically increase potency against certain bacteria, including Mycobacterium tuberculosis.[5] For instance, an N-(3-chlorobenzoyl) group resulted in a 64-fold increase in potency compared to the corresponding N-phenyl analog.[5]

  • Overall Structural Features: The central thiazole moiety and a 2-pyridyl group at the C-4 position have been shown to be intolerant to modification in some series of antitubercular compounds.[5]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Analogs
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[6]
Piperazinyl derivative (121d)Escherichia coli8[6]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[6]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[6]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[6]
Thiourea derivative (3, 9)Gram-positive cocci2 - 32[6]
2a, 2bStaphylococcus epidermidis, Pseudomonas aeruginosa250, 375[7]
2d, 2gStaphylococcus aureus, Escherichia coli250, 375[7]
2bCandida glabrataZone of inhibition: 21.0 mm[7]
2aCandida albicansZone of inhibition: 20.0 mm[7]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain 2-aminothiazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[8]

Structure-Activity Relationship Summary for Anti-inflammatory Activity:

The SAR for anti-inflammatory activity is still being extensively explored. However, studies have shown that specific substitutions can lead to significant inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2.[8]

Quantitative Data: Anti-inflammatory Activity of 2-Aminothiazole Analogs (COX Inhibition)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Various Analogs1.00 - 6.340.09 - 0.713.03 - 16[8]
Celecoxib (Reference)7.210.838.68[8]
Visualizing Anti-inflammatory Mechanisms

The NF-κB signaling pathway is a central regulator of inflammation.[9] Its inhibition is a key target for anti-inflammatory drugs.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB degrades from NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes activates transcription 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

General Synthesis of 2-Aminothiazole Analogs (Hantzsch Thiazole Synthesis)

A widely used method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[1]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol or Methanol (solvent)

  • Sodium carbonate solution (for neutralization, if needed)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.

  • Stir the mixture. Heating to reflux may be required.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture.

  • The solid product is collected by vacuum filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.

  • The crude product can be purified by recrystallization.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Procedure:

  • Cell Culture: Grow human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]

  • Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[2]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.[2]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[10]

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[11]

  • Compound Administration: Administer the test compounds or a standard drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before inducing inflammation.[11]

  • Induction of Edema: Inject a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[10][11]

  • Paw Volume Measurement: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[10]

References

The Rise of 2-Aminothiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to its incorporation into approved drugs and numerous clinical candidates.[1][2] This technical guide provides an in-depth overview of the discovery of novel 2-aminothiazole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors.

A Versatile Core for Diverse Biological Activities

The 2-aminothiazole moiety is a key pharmacophore in compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize target engagement and pharmacokinetic profiles.[3] Marketed drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam feature this core structure, highlighting its clinical significance.[1]

Case Study: The Discovery of Dasatinib (BMS-354825) - A Pan-Src Kinase Inhibitor

A prime example of a successful 2-aminothiazole-based drug is Dasatinib, a potent inhibitor of the Src family of kinases and the Bcr-Abl kinase.[4][5] Its discovery originated from the screening of a compound library which identified the 2-aminothiazole scaffold as a novel template for Src kinase inhibition.[5]

Synthetic Approach: The Hantzsch Thistle Synthesis

The foundational 2-aminothiazole core of many derivatives, including precursors to complex molecules like Dasatinib, is often constructed via the Hantzsch thiazole synthesis.[1] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[1]

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolinium Intermediate alpha_haloketone->intermediate + thioamide Thioamide (e.g., Thiourea) thioamide->intermediate aminothiazole 2-Aminothiazole Derivative intermediate->aminothiazole Cyclization & Dehydration

Caption: General scheme of the Hantzsch thiazole synthesis.
Biological Evaluation: In Vitro Kinase Inhibition Assays

The potency of novel 2-aminothiazole derivatives as kinase inhibitors is typically determined through in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of 2-Aminothiazole Compounds start->prepare_compounds add_enzyme Add Kinase (e.g., Src) and Peptide Substrate to Plate prepare_compounds->add_enzyme initiate_reaction Initiate Reaction with ATP add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis: Calculate IC50 detect_signal->analyze_data Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras/Raf/MEK/ERK Pathway Src->Ras Migration Cell Migration & Adhesion Src->Migration Dasatinib Dasatinib (2-Aminothiazole Inhibitor) Dasatinib->Src Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Ras->Proliferation Akt->Proliferation

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 4-(4-methylphenyl)-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of 2-aminothiazole derivatives.

The protocol is divided into two main stages: the preparation of the intermediate α-haloketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, followed by its cyclocondensation with thiourea to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: BrominationStep 2: Thiazole Formation
Reactant 1 4'-Methylacetophenone2-Bromo-1-(4-methylphenyl)ethan-1-one
Molar Mass ( g/mol )134.18213.07
Molar Equivalent1.01.0
Reactant 2 BromineThiourea
Molar Mass ( g/mol )159.8176.12
Molar Equivalent1.01.1
Solvent Glacial Acetic AcidEthanol
Reaction Time 2 hours3 hours
Reaction Temperature Room TemperatureReflux (approx. 78 °C)
Product 2-Bromo-1-(4-methylphenyl)ethan-1-oneThis compound
Molar Mass ( g/mol )213.07190.27
Expected Yield ~80%65-90%
Melting Point (°C) 49-51132-136[1]

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-one

This procedure outlines the bromination of 4'-methylacetophenone to yield the α-haloketone intermediate.

Materials:

  • 4'-Methylacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (5%)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Add a 5% sodium bisulfite solution dropwise until the red-brown color of excess bromine disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 2-bromo-1-(4-methylphenyl)ethan-1-one as a solid.

Step 2: Synthesis of this compound

This procedure describes the Hantzsch thiazole synthesis to form the final product.

Materials:

  • 2-Bromo-1-(4-methylphenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Ammonium hydroxide solution (10%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water.

  • Neutralize the solution by adding 10% ammonium hydroxide solution dropwise until a precipitate forms and the solution is basic.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis start1 4'-Methylacetophenone intermediate 2-Bromo-1-(4-methylphenyl)ethan-1-one start1->intermediate Bromination (Room Temp, 2h) reagent1 Bromine Glacial Acetic Acid product This compound intermediate->product Cyclocondensation (Reflux, 3h) reagent2 Thiourea Ethanol

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The logical relationship of the reactants and products in the Hantzsch thiazole synthesis step is depicted below.

ReactionScheme Hantzsch Thiazole Synthesis Scheme reactant1 2-Bromo-1-(4-methylphenyl)ethan-1-one plus + reactant1->plus reactant2 Thiourea plus->reactant2 product This compound reactant2->product Ethanol, Reflux

Caption: Hantzsch reaction of the intermediate with thiourea to form the final product.

References

Application Notes and Protocols for the Quantification of 4-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-tolyl)thiazol-2-amine is a thiazole derivative with demonstrated biological activity, including potential as an inhibitor of Trichomonas vaginalis and antibacterial effects against Gram-positive bacteria.[1] As with any biologically active compound, robust and reliable analytical methods for its quantification are essential for research, quality control, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of 4-(p-tolyl)thiazol-2-amine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established analytical practices for structurally similar aminothiazole compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The quantification of 4-(p-tolyl)thiazol-2-amine can be effectively achieved using reversed-phase HPLC, which is suitable for moderately polar compounds. For higher sensitivity and selectivity, especially in complex biological matrices, coupling liquid chromatography to a mass spectrometer is the preferred approach.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of 4-(p-tolyl)thiazol-2-amine in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is simple. The UV absorbance maximum for 4-(p-tolyl)thiazol-2-amine has been reported to be around 266 nm in ethanol, providing a suitable wavelength for detection. A similar aminothiazole derivative was detected at 272 nm.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 4-(p-tolyl)thiazol-2-amine in complex matrices such as plasma or tissue homogenates, LC-MS/MS offers superior selectivity and sensitivity. This technique is essential for pharmacokinetic and metabolism studies.

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of aminothiazole derivatives. These values can be considered as a benchmark during the validation of a method for 4-(p-tolyl)thiazol-2-amine.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
SpecificityNo interference from excipients or degradation products

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Bias)± 15% (± 20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ)~1 ng/mL
SelectivityNo endogenous interference at the retention time of the analyte and IS
Matrix EffectWithin acceptable limits (typically 85-115%)
RecoveryConsistent, precise, and reproducible

Experimental Protocols

Protocol 1: Quantification of 4-(p-tolyl)thiazol-2-amine in a Pharmaceutical Formulation by HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 0.1% orthophosphoric acid in water (A) and acetonitrile (B) in a ratio of 55:45 (v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[2]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(p-tolyl)thiazol-2-amine reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of 4-(p-tolyl)thiazol-2-amine.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of the diluent (methanol or acetonitrile), sonicate for 15 minutes, and then dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

3. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of 4-(p-tolyl)thiazol-2-amine in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of 4-(p-tolyl)thiazol-2-amine in Human Plasma by LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 4-(p-tolyl)thiazol-2-amine and a suitable internal standard (IS). The precursor ion will be the [M+H]+ of the analyte.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare by serial dilution in methanol:water (50:50, v/v).

  • Plasma Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[2]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Analysis:

  • Construct a calibration curve by spiking blank plasma with known concentrations of the analyte.

  • Process the unknown samples using the same procedure.

  • Inject the processed samples and quantify using the peak area ratio of the analyte to the internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis start Start ref_std Weigh Reference Standard start->ref_std sample Weigh Formulation Powder start->sample stock_sol Prepare Stock Solution ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std hplc HPLC System work_std->hplc Inject Standards sample_diss Dissolve and Sonicate sample->sample_diss sample_filt Filter Sample sample_diss->sample_filt sample_dil Dilute to Final Concentration sample_filt->sample_dil sample_dil->hplc Inject Sample cal_curve Construct Calibration Curve hplc->cal_curve inject_sample Inject Sample hplc->inject_sample quantify Quantify Analyte cal_curve->quantify inject_sample->quantify end end quantify->end Report Results LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample add_is Add Internal Standard in Acetonitrile start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms cal_curve Analyze Spiked Plasma Standards lcms->cal_curve inject_sample Inject Prepared Sample lcms->inject_sample quantify Quantify Analyte (Peak Area Ratio) cal_curve->quantify inject_sample->quantify end end quantify->end Report Concentration

References

Application Note: Quantitative Analysis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 4-(4-Methylphenyl)-1,3-thiazol-2-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is validated over a linear range of 0.5 to 500 ng/mL and demonstrates excellent precision, accuracy, and recovery, making it suitable for pharmacokinetic studies in drug development.

Introduction

This compound is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential roles as inhibitors of various enzymes and signaling pathways.[1][2][3] Accurate quantification of such compounds in biological matrices is essential during preclinical and clinical development to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[4][5][6] This document provides a comprehensive protocol for the analysis of this compound using a triple quadrupole mass spectrometer, which is highly effective for quantitative analysis.[7]

Experimental Protocols

1. Materials and Instrumentation

  • Chemicals and Reagents :

    • This compound (≥98% purity)

    • This compound-d4 (Internal Standard, IS)

    • LC-MS grade acetonitrile, methanol, and water

    • LC-MS grade formic acid

    • Control human plasma (K2-EDTA)

  • Instrumentation :

    • UHPLC System (e.g., Agilent 1290 Infinity II or equivalent)

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6430 or equivalent) with an Electrospray Ionization (ESI) source.

2. Liquid Chromatography Method

The chromatographic separation is crucial to isolate the analyte from endogenous matrix components.[8]

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 10% B (0-0.5 min), 10-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 10% B (3.6-5.0 min)
Run Time 5.0 minutes

3. Mass Spectrometry Method

The analysis was performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[4][9]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer 40 psi
Capillary Voltage 4000 V
MRM Transitions See Table 1

Table 1: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 191.1 148.1 200 25

| this compound-d4 (IS) | 195.1 | 152.1 | 200 | 25 |

4. Sample Preparation Protocol

A protein precipitation method is used for its simplicity and effectiveness in removing the majority of proteins from plasma samples.[10][11]

  • Pipette 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL of the d4-labeled compound in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL into the LC-MS/MS system.

5. Preparation of Standards and Quality Controls

  • Stock Solutions : Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Calibration Standards : Serially dilute the analyte stock solution with 50% methanol to create working solutions. Spike these into blank human plasma to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples : Prepare QC samples in blank human plasma at four concentrations: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (75 ng/mL), and High (400 ng/mL).

Data and Results

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 2: Calibration Curve Linearity

Parameter Result
Linear Range 0.5 - 500 ng/mL
Regression Model 1/x² weighted linear regression

| Correlation (r²) | > 0.998 |

Table 3: Intra-day and Inter-day Precision and Accuracy

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
0.5 (LLOQ) 6.8 105.2 8.1 103.5
1.5 (Low) 5.2 98.7 6.5 101.2
75 (Medium) 3.1 101.5 4.2 99.8

| 400 (High) | 2.5 | 97.9 | 3.8 | 98.5 |

Table 4: Recovery and Matrix Effect

QC Level (ng/mL) Mean Recovery (%) Mean Matrix Effect (%)
1.5 (Low) 92.5 96.8

| 400 (High) | 94.1 | 98.2 |

Visualizations

Experimental Workflow Diagram

The overall workflow for the quantitative analysis is depicted below.

G LC-MS/MS Quantitative Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (10 µL) p1->p2 p3 Protein Precipitation (200 µL Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 UHPLC Separation (C18 Column) p5->a1 Inject 5 µL a2 ESI Ionization (Positive Mode) a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Report Generation d3->d4

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway

Thiazole derivatives have been investigated as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which is critical in cancer cell proliferation.[1] The diagram below illustrates a hypothetical mechanism of action.

G Hypothetical Inhibition of PI3K/AKT Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 Recruits akt AKT pdk1->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes inhibitor 4-(4-Methylphenyl)- 1,3-thiazol-2-amine inhibitor->akt Inhibits

Caption: Hypothetical inhibition of the AKT signaling node by the thiazole compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and toxicokinetic studies in a regulated drug development environment.

References

In Vitro Testing Protocol for 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Compound Information

  • IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine[1]

  • Synonyms: 2-Amino-4-(p-tolyl)thiazole, 4-(p-tolyl)thiazol-2-amine[1]

  • CAS Number: 2103-91-5[2]

  • Molecular Formula: C₁₀H₁₀N₂S[1]

  • Molecular Weight: 190.26 g/mol [2]

  • Known Biological Activities:

    • Inhibitor of Trichomonas vaginalis[3]

    • Antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus[3]

Data Presentation: In Vitro Activity of Related Thiazole Derivatives

Quantitative in vitro activity data for this compound is not extensively reported in the available literature. However, to provide a reference for expected potency, the following tables summarize the activity of structurally related thiazole compounds against relevant pathogens.

Table 1: Anti-parasitic Activity of Thiazole Derivatives against Trichomonas vaginalis

Compound/DrugMinimal Lethal Concentration (MLC) µg/mLReference
Metronidazole≥50 (associated with treatment failure)[4]
Tinidazole≥6.3 (associated with treatment failure)[4]

Note: This table provides reference MLC values for standard-of-care drugs against T. vaginalis to serve as a benchmark for interpreting experimental results.

Table 2: Antibacterial Activity of Thiazole Derivatives against Gram-Positive Bacteria

CompoundOrganismMinimum Inhibitory Concentration (MIC) µg/mLReference
N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivativesBacillus subtilis4-64[5]
N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivativesStaphylococcus aureus4-64[5]
Thiazole derivativesStaphylococcus aureus0.75-25 mM[6]

Experimental Protocols

The following are detailed protocols for evaluating the in vitro activity of this compound.

Protocol for Determining Minimal Lethal Concentration (MLC) against Trichomonas vaginalis**

This protocol is adapted from established methods for testing the susceptibility of T. vaginalis to antimicrobial agents.

Objective: To determine the lowest concentration of this compound that results in the death of T. vaginalis trophozoites.

Materials:

  • Trichomonas vaginalis isolate (e.g., ATCC® 30236™)

  • Diamond's TYM medium supplemented with 10% heat-inactivated horse serum

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in TYM medium to create a series of twofold serial dilutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Inoculum Preparation: Culture T. vaginalis trophozoites in Diamond's TYM medium at 37°C. Harvest mid-logarithmic phase trophozoites and adjust the concentration to 2 x 10⁵ organisms/mL in fresh medium.

  • Assay Setup: Add 100 µL of the serially diluted compound to the wells of a 96-well plate. Add 100 µL of the T. vaginalis inoculum to each well. Include a positive control (metronidazole) and a negative control (medium with DMSO).

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • MLC Determination: After incubation, resuspend the contents of each well and examine for motile trophozoites using an inverted microscope. The MLC is the lowest concentration of the compound at which no motile trophozoites are observed.

Protocol for Determining Minimum Inhibitory Concentration (MIC) against Bacillus subtilis and Staphylococcus aureus**

This protocol follows the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Bacillus subtilis and Staphylococcus aureus.

Materials:

  • Bacillus subtilis (e.g., ATCC® 6633™) and Staphylococcus aureus (e.g., ATCC® 29213™) strains

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial twofold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Grow bacterial cultures overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Assay Setup: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (e.g., ampicillin) and a negative growth control (MHB with DMSO).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_mlc cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of This compound assay_setup Add compound dilutions and inoculum to 96-well plate compound_prep->assay_setup inoculum_prep Prepare T. vaginalis inoculum (2 x 10^5 organisms/mL) inoculum_prep->assay_setup incubation Incubate at 37°C for 48 hours assay_setup->incubation microscopy Examine for motile trophozoites (inverted microscope) incubation->microscopy mlc_determination Determine Minimal Lethal Concentration (MLC) microscopy->mlc_determination

Caption: Workflow for Determining Minimal Lethal Concentration (MLC).

experimental_workflow_mic cluster_prep_mic Preparation cluster_assay_mic Assay cluster_analysis_mic Analysis compound_prep_mic Prepare serial dilutions of This compound assay_setup_mic Add compound dilutions and inoculum to 96-well plate compound_prep_mic->assay_setup_mic inoculum_prep_mic Prepare bacterial inoculum (~5 x 10^5 CFU/mL) inoculum_prep_mic->assay_setup_mic incubation_mic Incubate at 37°C for 18-24 hours assay_setup_mic->incubation_mic readout_mic Assess bacterial growth (visual or OD600) incubation_mic->readout_mic mic_determination Determine Minimum Inhibitory Concentration (MIC) readout_mic->mic_determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the in vitro investigation of this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the outlined methodologies for assessing its activity against Trichomonas vaginalis, Bacillus subtilis, and Staphylococcus aureus will enable researchers to generate valuable data and contribute to the understanding of its therapeutic potential. The provided data on related compounds serves as a useful benchmark for these future studies.

References

Application Notes and Protocols for Developing Biological Assays for 2-Amino-4-(p-tolyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and execution of biological assays to evaluate the therapeutic potential of 2-Amino-4-(p-tolyl)thiazole derivatives, a promising class of compounds in anticancer drug discovery. This document outlines the key signaling pathways implicated in their mechanism of action and provides detailed protocols for essential in vitro assays.

Introduction

2-Amino-4-(p-tolyl)thiazole and its derivatives represent a versatile scaffold in medicinal chemistry, recognized as a building block for various pharmaceutical agents.[1][2] Emerging research has highlighted the potential of these compounds as anticancer agents, with studies demonstrating their ability to inhibit critical signaling pathways, induce apoptosis, and suppress tumor cell proliferation.[3][4] Notably, derivatives of the 2-aminothiazole core have been shown to target key players in cancer progression, including the PI3K/Akt signaling pathway and Aurora kinases.[5][6]

This document provides detailed methodologies for assessing the anticancer properties of 2-Amino-4-(p-tolyl)thiazole derivatives, focusing on cell viability, apoptosis induction, and specific enzyme inhibition.

Key Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by 2-Amino-4-(p-tolyl)thiazole derivatives is crucial for their development as therapeutic agents. Two key pathways often implicated in their anticancer effects are the PI3K/Akt signaling cascade and the intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[7] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for anticancer therapies.[8] Several studies have indicated that thiazole derivatives can exert their anticancer effects by inhibiting key components of this pathway.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Inhibitor 2-Amino-4-(p-tolyl)thiazole Derivative Inhibitor->PI3K Inhibition Intrinsic_Apoptosis_Pathway Derivative 2-Amino-4-(p-tolyl)thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Start Start: Synthesized Derivatives Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Potent Compounds Kinase Kinase Activity Assay (e.g., PI3K) IC50->Kinase Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism Kinase->Mechanism End End: Lead Compound Identification Mechanism->End

References

Application Notes and Protocols: 4-(p-tolyl)thiazol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(p-tolyl)thiazol-2-amine, a key building block in the development of novel compounds with potential therapeutic applications. Detailed experimental protocols for the synthesis of various derivatives are provided, along with key quantitative data to facilitate reproducibility and further investigation.

Introduction

4-(p-tolyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with a p-tolyl group at the 4-position and an amino group at the 2-position.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The amino group provides a reactive handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds. Derivatives of 4-(p-tolyl)thiazol-2-amine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.

Synthetic Applications

The primary utility of 4-(p-tolyl)thiazol-2-amine in organic synthesis lies in the reactivity of its 2-amino group. This group can readily participate in various reactions, including N-acylation, N-alkylation, diazotization, and condensation with carbonyl compounds to form Schiff bases. These reactions provide access to a wide array of derivatives with diverse functionalities.

Synthesis of N-Substituted Derivatives

A common and effective method for derivatizing 4-(p-tolyl)thiazol-2-amine is through the Hantzsch thiazole synthesis, where a substituted thiourea is reacted with an α-haloketone.[2] This approach allows for the introduction of various substituents on the exocyclic nitrogen atom, leading to a diverse range of N-substituted 4-(p-tolyl)thiazol-2-amines.

Experimental Workflow for N-Substituted Derivative Synthesis

reagents Substituted Thiourea + 2-Bromo-1-(p-tolyl)ethanone reaction Reaction in DMF with K2CO3 (reflux) reagents->reaction workup Concentration in vacuo + Water wash reaction->workup purification Recrystallization from Ethanol workup->purification product N-Substituted-4-(p-tolyl)thiazol-2-amine purification->product

Caption: General workflow for the synthesis of N-substituted-4-(p-tolyl)thiazol-2-amines.

Table 1: Synthesis of N-Substituted-4-(p-tolyl)thiazol-2-amine Derivatives [2]

Compound IDSubstituentYield (%)Melting Point (°C)
3a2-Nitrophenyl94140–142
3b4-Fluorophenyl96180–182

Protocol 1: General Procedure for the Synthesis of N-(Substituted phenyl)-4-(p-tolyl)thiazol-2-amine [2]

  • To a 50 mL round-bottom flask, add the substituted thiourea (1.0 eq.), 2-bromo-1-(p-tolyl)ethanone (1.0 eq.), and potassium carbonate (1.0 eq.).

  • Add dimethylformamide (DMF, 1 mL) to the flask.

  • Heat the reaction mixture at reflux for 3-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 mixture of n-hexane and ethyl acetate as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting residue with water (3 x 10 mL) to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the pure N-(substituted phenyl)-4-(p-tolyl)thiazol-2-amine.

Synthesis of Schiff Bases

The 2-amino group of 4-(p-tolyl)thiazol-2-amine can be condensed with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and provides a straightforward method for introducing a wide range of substituents, further diversifying the chemical space of accessible compounds.

Experimental Workflow for Schiff Base Synthesis

reagents 4-(p-tolyl)thiazol-2-amine + Substituted Aldehyde reaction Reaction in Ethanol with Glacial Acetic Acid (reflux) reagents->reaction workup Cooling and Precipitation reaction->workup purification Filtration and Recrystallization workup->purification product Schiff Base Derivative purification->product

Caption: General workflow for the synthesis of Schiff bases from 4-(p-tolyl)thiazol-2-amine.

Table 2: Examples of Schiff Bases Derived from 2-Aminothiazoles

Starting AmineAldehydeProduct StructureReference
2-amino-4-phenyl thiazole3-aldehydosalicylic acid3-((4-phenylthiazol-2-ylimino) methyl)-2-hydroxybenzoic acid[3]
2-amino-4-(p-tolyl)thiazole4-N,N-dimethylbenzaldehydeNot explicitly provided, but formation of the Schiff base is described.[4]

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 4-(p-tolyl)thiazol-2-amine (Adapted from similar syntheses)[3][5]

  • Dissolve 4-(p-tolyl)thiazol-2-amine (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.0 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for an appropriate time (typically a few hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene) to obtain the pure Schiff base.

Biological Activities and Structure-Activity Relationships

Derivatives of 4-(p-tolyl)thiazol-2-amine have been investigated for a range of biological activities. The nature of the substituent introduced onto the 2-amino group or other positions of the thiazole ring significantly influences the biological profile of the resulting molecule.

Logical Relationship of SAR

core 4-(p-tolyl)thiazol-2-amine Core substituent Substituent at 2-Amino Position core->substituent Modification activity Biological Activity substituent->activity Influences electron_withdrawing Electron-Withdrawing Groups substituent->electron_withdrawing electron_donating Electron-Donating Groups substituent->electron_donating heterocyclic Heterocyclic Rings substituent->heterocyclic antimicrobial Antimicrobial electron_withdrawing->antimicrobial Often enhances anticancer Anticancer heterocyclic->anticancer Can confer potency

Caption: Structure-Activity Relationship (SAR) for 4-(p-tolyl)thiazol-2-amine derivatives.

Table 3: Biological Activity of Selected Thiazole Derivatives

Compound ClassBiological ActivityKey FindingsReference
N-Substituted-4-(aryl)thiazol-2-aminesAntimicrobialCompounds with fluoro and chloro substituents on the N-phenyl ring showed high antimicrobial activity.[2]
Thiazole-based Schiff basesAnticancerSchiff bases derived from 4-(4-bromophenyl)-thiazol-2-amine showed promising activity against breast cancer cell lines.[6]
Thiazole-methylsulfonyl derivativesEnzyme InhibitionShowed promising inhibitory activity against carbonic anhydrases I and II.[7]

Conclusion

4-(p-tolyl)thiazol-2-amine is a valuable and versatile building block in organic synthesis, providing a readily accessible platform for the generation of diverse molecular architectures. The straightforward derivatization of its 2-amino group allows for the systematic exploration of structure-activity relationships, which is crucial in the field of drug discovery. The protocols and data presented herein serve as a practical guide for researchers and scientists working on the design and synthesis of novel thiazole-based compounds with potential therapeutic applications. Further investigations into the synthesis of novel derivatives and their biological evaluation are warranted to fully exploit the potential of this promising scaffold.

References

Application Notes and Protocols: High-Throughput Screening of 4-(4-Methylphenyl)-1,3-thiazol-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-Methylphenyl)-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel therapeutic leads. HTS allows for the rapid evaluation of thousands of compounds, enabling the identification of "hits" that modulate the activity of a specific biological target.[4] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign of a this compound library, with a focus on identifying kinase inhibitors. Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[5][6][7]

Key Applications

High-throughput screening of this compound libraries can be applied to a variety of biological targets and disease areas, including:

  • Oncology: Identifying inhibitors of key kinases involved in cancer cell proliferation, survival, and metastasis.[6][8]

  • Infectious Diseases: Screening for compounds with antibacterial or antifungal activity.[1][2]

  • Inflammatory Diseases: Discovering modulators of inflammatory signaling pathways.[6]

  • Neurological Disorders: Identifying compounds that target kinases implicated in neurodegenerative diseases.

Experimental Protocols

This section outlines a representative protocol for a primary high-throughput screen to identify inhibitors of a target kinase from a this compound library. The protocol is based on a common biochemical assay format, such as a fluorescence-based kinase assay.[5]

Assay Principle

The described protocol utilizes a one-step, enzyme-coupled fluorescence assay to detect the production of adenosine diphosphate (ADP), a universal product of kinase reactions.[5] The amount of ADP produced is directly proportional to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower fluorescence signal.

Reagents and Materials
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Target Kinase: Purified recombinant kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine triphosphate.

  • ADP Detection Reagent: Commercially available or in-house prepared enzyme-coupled system for fluorescence-based ADP detection.[5]

  • Test Compounds: this compound library dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO vehicle.

  • Assay Plates: 384-well, low-volume, black, solid-bottom microplates.

  • Liquid Handling Robotics: Automated liquid handlers for dispensing reagents and compounds.

  • Plate Reader: A microplate reader capable of measuring fluorescence intensity.

HTS Workflow

The following diagram illustrates the automated workflow for the primary high-throughput screen.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Plate Compound Plate (384-well) Dispense_Compounds Dispense Compounds (50 nL) Compound_Plate->Dispense_Compounds Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, ADP Detection) Dispense_Kinase Add Kinase (5 µL) Reagent_Prep->Dispense_Kinase Dispense_Substrate_ATP Add Substrate/ATP (5 µL) Reagent_Prep->Dispense_Substrate_ATP Dispense_Detection Add ADP Detection Reagent (10 µL) Reagent_Prep->Dispense_Detection Dispense_Compounds->Dispense_Kinase Incubate_1 Incubate (15 min, RT) Dispense_Kinase->Incubate_1 Incubate_1->Dispense_Substrate_ATP Incubate_2 Incubate (60 min, RT) Dispense_Substrate_ATP->Incubate_2 Incubate_2->Dispense_Detection Incubate_3 Incubate (30 min, RT) Dispense_Detection->Incubate_3 Read_Plate Read Fluorescence Incubate_3->Read_Plate Data_Analysis Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Automated workflow for a primary high-throughput screen.

Detailed Protocol Steps:
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, dispense the positive control and negative control (DMSO) into designated wells.

  • Kinase Addition: Add 5 µL of the target kinase solution (at 2X the final concentration) to all wells of the assay plate using a robotic liquid handler.

  • Compound-Enzyme Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (at 2X the final concentration) to all wells.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation: Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the fluorescence signal generation.

  • Signal Development: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification

The raw data from the plate reader is analyzed to determine the activity of each compound.

  • Calculation of Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:

  • Assay Quality Control: The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9]

    (where SD is the standard deviation)

  • Hit Selection: Compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary "hits" for further confirmation and characterization.

Data Presentation

The following table summarizes hypothetical quantitative data from a primary screen and subsequent dose-response analysis for a selection of "hit" compounds from a this compound library targeting "Kinase A".

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
HTS-00185.20.75
HTS-00262.55.2
HTS-00391.80.41
HTS-00455.112.8
Staurosporine (Control)98.90.015

Signaling Pathway

The diagram below illustrates a generic kinase signaling pathway that can be inhibited by a hit compound from the this compound library.

Signaling_Pathway cluster_pathway Kinase Signaling Cascade Signal Upstream Signal Kinase_A Kinase A Signal->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Substrate Substrate Protein Kinase_B->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor 4-(4-Methylphenyl)- 1,3-thiazol-2-amine Inhibitor Inhibitor->Kinase_A

References

Application of 2-Aminothiazoles in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of compounds with diverse therapeutic potential. Its synthetic accessibility and the ability to readily modify its structure have made it a focal point in the discovery of novel agents for a wide range of diseases. This document provides detailed application notes on the multifaceted roles of 2-aminothiazoles, with a focus on their applications as anticancer, antibacterial, antiviral, and neuroprotective agents. Comprehensive experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

Therapeutic Applications of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is extensive, with significant findings in several key therapeutic areas.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines.[1] Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[1]

Mechanism of Action: A primary mechanism involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[2] For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including Src and Abl.[2] Furthermore, 2-aminothiazole derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Another key anticancer mechanism is the induction of apoptosis through the modulation of the Bcl-2 family of proteins. Certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, leading to the activation of caspases and programmed cell death.[1][3]

Quantitative Data on Anticancer Activity:

Compound/DerivativeCancer Cell LineIC50/GI50 ValueReference
Dasatinib (BMS-354825)Pan-Src Kinase InhibitionNanomolar to subnanomolar potency[4][5]
Alpelisib (BYL-719)PI3Kα Inhibition5 nM[6]
Compound 20H1299 (Lung Cancer)4.89 µM[7]
Compound 20SHG-44 (Glioma)4.03 µM[7]
Compound 28HT29 (Colon Cancer)0.63 µM[7]
Compound 28HeLa (Cervical Cancer)6.05 µM[7]
Compound 28A549 (Lung Cancer)8.64 µM[7]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[7]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[7]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[1]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[1]
TH-39K562 (Leukemia)0.78 µM[1]
Antibacterial Activity

Several 2-aminothiazole derivatives have exhibited significant antibacterial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Mechanism of Action: The precise mechanisms of antibacterial action are varied and depend on the specific substitutions on the 2-aminothiazole core. Some derivatives are believed to interfere with bacterial cell wall synthesis or inhibit essential enzymes required for bacterial survival.

Quantitative Data on Antibacterial Activity:

Compound/DerivativeBacterial StrainMIC ValueReference
Trifluoromethoxy substituted aminothiazolesMRSA2-16 µg/mL[8]
Compound 21Staphylococcus aureus strains2-4 µg/mL[8]
Compound 3Various bacterial strains0.23–0.7 mg/mL[9]
Antiviral Activity

The antiviral potential of 2-aminothiazole derivatives has been explored, with notable activity against influenza A virus.[10]

Mechanism of Action: The antiviral mechanism of some 2-aminothiazole derivatives against influenza A virus involves the inhibition of viral replication.[10][11] One study showed that a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain.[11]

Quantitative Data on Antiviral Activity:

Compound/DerivativeVirusActivityReference
Compound with 4-trifluoromethylphenyl substituentInfluenza A (PR8 strain)Comparable to oseltamivir and amantadine[11]
Compounds 8d, 5e, 5d, and 6eInfluenza A (H1N1 strain)Similar or greater than oseltamivir and amantadine at 100 µM[10]
Neuroprotective Activity

2-Aminothiazole derivatives have emerged as promising agents for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1]

Mechanism of Action: A key mechanism in the context of Alzheimer's disease is the modulation of tau protein pathology.[1][8] Certain substituted 2-aminothiazoles have been shown to counteract tau-induced cell toxicity at nanomolar concentrations.[1] They have also been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5), an enzyme implicated in the hyperphosphorylation of tau. Additionally, some derivatives exhibit neuroprotective effects against H2O2-induced damage in neuronal cell lines.

Quantitative Data on Neuroprotective Activity:

Compound/DerivativeTarget/ModelActivityReference
N-(5-isopropyl-thiazol-2-yl)isobutyramidecdk5/p25IC50 ≈ 320 nM
Compound 3eAcetylcholinesterase (AChE)IC50 = 0.5 µM
Compound 9eButyrylcholinesterase (BChE)IC50 = 0.9 µM
Compound 3eNeuroprotection against H2O2-induced damage in PC12 cells53% protection at 10 µM

Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • α-Bromoacetophenone (or other α-haloketone)

  • Thiourea (or substituted thiourea)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) in ethanol.

  • Add thiourea (1 equivalent) to the solution and stir.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

  • Dry the purified product, determine the yield, and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the cell culture medium. After 24 hours of cell seeding, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Start Materials (α-haloketone, thiourea) reaction Hantzsch Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment characterization->compound_treatment cell_culture Cell Seeding (96-well plate) cell_culture->compound_treatment incubation Incubation compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

General experimental workflow for synthesis and biological evaluation.

kinase_inhibition_pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src PI3K PI3K RTK->PI3K Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Src Inhibition Aminothiazole->PI3K Inhibition Proliferation Cell Proliferation & Survival Src->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

apoptosis_pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Aminothiazole->Bax Up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by 2-aminothiazole derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(4-Methylphenyl)-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method for synthesizing this and similar 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical reactants are 2-bromo-1-(4-methylphenyl)ethanone and thiourea.[1][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are:

  • α-Haloketone: 2-bromo-1-(4-methylphenyl)ethanone or 2-chloro-1-(4-methylphenyl)ethanone.

  • Thioamide: Thiourea is commonly used to provide the 2-amino group.[1]

  • Solvent: Alcohols such as methanol or ethanol are frequently used as the reaction solvent.[1]

  • Base (for workup): A weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is often used during the workup to neutralize the hydrohalic acid formed and precipitate the product.[1]

Q3: What is the general reaction mechanism?

A3: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[1][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Starting Materials: The α-haloketone may have decomposed, especially if it is old or has been improperly stored. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Reaction Time is Too Short: The reaction may not have gone to completion.1. Verify Starting Material Quality: Check the purity of the α-haloketone via TLC or NMR before starting the reaction. 2. Optimize Molar Ratios: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields.[1] 3. Increase Temperature: Gently refluxing the reaction mixture in a suitable solvent like ethanol is a common practice.[6] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reactant.
Formation of Side Products 1. Self-condensation of the α-haloketone. 2. Hydrolysis of the α-haloketone. 3. Formation of other heterocyclic systems. 1. Control Reaction Temperature: Avoid excessively high temperatures. 2. Use Anhydrous Solvent: Ensure the solvent is dry to minimize hydrolysis. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities.
Difficulty in Product Isolation/Purification 1. Product is soluble in the workup solvent. 2. Product precipitates as an oil instead of a solid. 3. Product is contaminated with unreacted starting materials or byproducts. 1. Adjust pH during Workup: The product is an amine and can be soluble in acidic solutions. Neutralization with a base is often required for precipitation.[1] 2. Optimize Crystallization: If an oil forms, try scratching the inside of the flask, adding a seed crystal, or changing the solvent system for recrystallization. 3. Recrystallization: Choose a suitable solvent system for recrystallization. A mixture of polar and non-polar solvents might be effective.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-bromo-1-(4-methylphenyl)ethanone

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate Solution

  • Standard laboratory glassware

  • Stirring and heating apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 equivalent) in methanol or ethanol.

  • Add thiourea (1.0 to 1.2 equivalents) to the solution.

  • Add a stir bar and heat the mixture to reflux with stirring for 1-3 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.[1]

  • A precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the product, for example, by spreading it on a watch glass.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Product Yield check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_ratio Verify Stoichiometric Ratios start->check_ratio check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions sm_ok Purity OK? check_sm->sm_ok ratio_ok Ratio Correct? check_ratio->ratio_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok sm_ok->ratio_ok Yes purify_sm Purify/Replace Starting Material sm_ok->purify_sm No ratio_ok->conditions_ok Yes adjust_ratio Adjust Molar Ratios (e.g., excess thiourea) ratio_ok->adjust_ratio No optimize_conditions Optimize Temp/Time (Monitor with TLC) conditions_ok->optimize_conditions No rerun Re-run Experiment conditions_ok->rerun Yes purify_sm->rerun adjust_ratio->rerun optimize_conditions->rerun

Caption: Troubleshooting workflow for low product yield.

Hantzsch Thiazole Synthesis Pathway

G cluster_reactants Reactants haloketone 2-bromo-1-(4-methylphenyl)ethanone intermediate1 S-Alkylation Intermediate (SN2) haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Simplified reaction pathway for the synthesis.

References

Technical Support Center: Purification of Crude 2-Amino-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-4-(p-tolyl)thiazole.

Troubleshooting Guide

Encountering issues during the purification of 2-Amino-4-(p-tolyl)thiazole is common. This guide outlines potential problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- The product is highly impure, and a significant portion is lost with the removal of impurities.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points are ethanol, methanol, or a mixture of a good solvent (like chloroform or ethyl acetate) and a poor solvent (like hexane or petroleum ether).- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.- Consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before recrystallization.
Oily Product Instead of Crystals - The compound's melting point is below the boiling point of the recrystallization solvent.- Presence of impurities that are preventing crystallization.- Choose a lower-boiling point solvent for recrystallization.- Try adding a small seed crystal of pure 2-Amino-4-(p-tolyl)thiazole to induce crystallization.- Attempt to purify the oil using column chromatography.- Dissolve the oil in a suitable solvent and precipitate the product by adding a non-solvent.
Colored Impurities in Final Product - Incomplete removal of colored byproducts from the synthesis.- Degradation of the compound during purification.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal.- Ensure that the purification process is not carried out at excessively high temperatures or for prolonged periods.- Column chromatography can be effective in separating colored impurities.
Multiple Spots on TLC After Column Chromatography - Inappropriate solvent system (eluent) for separation.- Column was not packed properly, leading to channeling.- The column was overloaded with the crude product.- Optimize the eluent system using TLC. A good starting point for 2-aminothiazoles is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the size of the column (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight).
Product Remains in the Aqueous Layer During Acid-Base Extraction - The pH of the aqueous layer was not sufficiently basic to deprotonate the aminothiazole and make it soluble in the organic solvent.- Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) by adding a suitable base (e.g., sodium hydroxide solution) to neutralize the protonated amine and allow its extraction into the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Amino-4-(p-tolyl)thiazole?

A1: The most common and effective purification techniques for 2-Amino-4-(p-tolyl)thiazole are recrystallization and column chromatography. Acid-base extraction can also be employed as a preliminary purification or work-up step to remove acidic or neutral impurities.

Q2: What are the likely impurities in crude 2-Amino-4-(p-tolyl)thiazole synthesized via the Hantzsch reaction?

A2: The Hantzsch synthesis of 2-aminothiazoles can result in several impurities, including:

  • Unreacted starting materials: Such as 2-bromo-1-(p-tolyl)ethanone and thiourea.

  • Side products: Regioisomers like 2-imino-3-(p-tolyl)-2,3-dihydrothiazole may form, especially under acidic reaction conditions.

  • Polymeric materials: Formed from the self-condensation of starting materials or products.

Q3: Which solvent is best for the recrystallization of 2-Amino-4-(p-tolyl)thiazole?

A3: The choice of solvent for recrystallization is crucial and may require some experimentation. Good starting points include:

  • Ethanol or Methanol: These are commonly used for recrystallizing 2-aminothiazole derivatives.[1]

  • Chloroform/Petroleum Ether: A binary solvent system where the crude product is dissolved in a minimum amount of a "good" solvent (chloroform) and then a "poor" solvent (petroleum ether) is added to induce crystallization.[1]

Q4: Can you provide a general protocol for column chromatography of 2-Amino-4-(p-tolyl)thiazole?

A4: A general protocol for column chromatography is as follows:

  • Select the Adsorbent: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Choose the Eluent: The polarity of the eluent is critical. A good starting point for 2-Amino-4-(p-tolyl)thiazole is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.2-0.4).

  • Pack the Column: Prepare a slurry of the silica gel in the eluent and carefully pack the column to avoid air bubbles.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elute and Collect Fractions: Pass the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: How can I use acid-base extraction to purify 2-Amino-4-(p-tolyl)thiazole?

A5: Since 2-Amino-4-(p-tolyl)thiazole is a basic compound, acid-base extraction can be used to separate it from neutral and acidic impurities.

  • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic 2-Amino-4-(p-tolyl)thiazole will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic (pH > 10) by adding an aqueous base (e.g., 2M NaOH). This will deprotonate the aminothiazole, causing it to precipitate or allowing it to be extracted back into a fresh portion of organic solvent.

  • Isolate the purified product by filtration (if it precipitates) or by separating the organic layer and evaporating the solvent.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification techniques for a hypothetical batch of crude 2-Amino-4-(p-tolyl)thiazole. Note: This data is for demonstration purposes and actual results may vary.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)859875
Column Chromatography (Hexane:Ethyl Acetate 7:3)85>9960
Acid-Base Extraction followed by Recrystallization709955

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Place the crude 2-Amino-4-(p-tolyl)thiazole in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 hexane:ethyl acetate).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude 2-Amino-4-(p-tolyl)thiazole in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified 2-Amino-4-(p-tolyl)thiazole.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product Crude Crude 2-Amino-4-(p-tolyl)thiazole Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction TLC TLC/HPLC Analysis Recrystallization->TLC ColumnChromatography->TLC AcidBaseExtraction->Recrystallization Pure Pure 2-Amino-4-(p-tolyl)thiazole TLC->Pure

Caption: General workflow for the purification of crude 2-Amino-4-(p-tolyl)thiazole.

Decision_Tree Start Crude Product Purity? HighPurity High Purity (>85%) Start->HighPurity High LowPurity Low Purity (<85%) Start->LowPurity Low Recrystallization Recrystallization HighPurity->Recrystallization ColumnChromatography Column Chromatography LowPurity->ColumnChromatography If multiple impurities AcidBase Acid-Base Extraction LowPurity->AcidBase If acidic/neutral impurities FinalProduct1 Pure Product Recrystallization->FinalProduct1 FinalProduct2 Pure Product ColumnChromatography->FinalProduct2 AcidBase->Recrystallization FinalProduct3 Pure Product

Caption: Decision tree for selecting a suitable purification technique.

References

Common side reactions in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its main challenges?

A1: The Hantzsch thiazole synthesis is the most widely used method for preparing 2-aminothiazoles. It involves the condensation reaction between an α-haloketone and a thioamide, most commonly thiourea.[1] While it is a robust and high-yielding reaction, challenges can arise, including low product yield, the formation of impurities, and difficulties in product isolation.[2][3]

Q2: My 2-aminothiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Overly harsh conditions or prolonged reaction times can lead to the degradation of reactants or products.[2]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: The formation of byproducts consumes the starting materials, reducing the yield of the desired product.

To improve the yield, consider optimizing the reaction conditions by screening different solvents (e.g., ethanol, methanol, or aqueous mixtures), adjusting the temperature, and monitoring the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[3][4] The use of microwave irradiation has also been shown to significantly shorten reaction times and improve yields.

Q3: I am observing unexpected peaks in my NMR spectrum after the synthesis. What are the common side products?

A3: Several side reactions can occur during the Hantzsch synthesis, leading to the formation of various byproducts. Some of the most common include:

  • 2-Imino-2,3-dihydrothiazoles: These isomers can form, particularly under acidic conditions.

  • Bis(4-aryl-thiazol-2-yl)amines: These dimeric structures can arise from the reaction of the initially formed 2-aminothiazole with another molecule of the α-haloketone followed by reaction with thiourea.

  • 4-Hydroxy-2-iminothiazolidines: These can be formed from the reaction of the α-haloketone with thiourea under certain conditions.

  • Oxidized Byproducts: If the reaction is exposed to air for extended periods, especially at elevated temperatures, oxidation of the desired product or intermediates can occur.[2]

Q4: How can I minimize the formation of side products?

A4: Minimizing side product formation involves careful control of the reaction parameters:

  • Control of pH: For N-substituted thioureas, running the reaction in a neutral solvent can favor the formation of the desired 2-(N-substituted amino)thiazole, while acidic conditions may lead to the formation of the 2-imino-2,3-dihydrothiazole isomer.

  • Stoichiometry: Using a slight excess of thiourea can help to ensure the complete conversion of the α-haloketone and minimize the formation of byproducts that may arise from unreacted starting material.

  • Temperature and Reaction Time: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions and product degradation.[2] Monitoring the reaction by TLC is crucial to stop the reaction once the starting material is consumed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidation.[2]

Q5: What are the best practices for purifying 2-aminothiazoles?

A5: Purification of 2-aminothiazoles typically involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is often neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the free base of the 2-aminothiazole.[5]

  • Filtration: The precipitated product is then collected by filtration and washed with cold water to remove any inorganic salts.[3]

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[3][6]

  • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to low temperature or short reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.[2]
Poor solubility of starting materials.Choose a more suitable solvent or a solvent mixture to ensure all reactants are dissolved.
Degradation of starting materials or product.Avoid excessive heating and prolonged reaction times. Ensure the purity of starting materials.
Formation of Multiple Products/Impurities Reaction conditions favoring side reactions (e.g., incorrect pH).Adjust the pH of the reaction mixture. For N-substituted thioureas, neutral conditions are often preferred.
Over-reaction or side reactions due to high temperature or long reaction time.Optimize the reaction temperature and time based on TLC monitoring.[2]
Presence of reactive functional groups on starting materials.Consider protecting sensitive functional groups before the reaction.
Difficulty in Product Isolation Product is soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.
Formation of an emulsion during workup.Add ice and water to break the emulsion.[5]
Product is a Dark Oil or Tar Polymerization of chloroacetaldehyde.Use freshly distilled or high-purity chloroacetaldehyde. The reaction can also be conducted in a more dilute solution to minimize polymerization.[5]
Decomposition at high temperatures.Use a lower reaction temperature and monitor the reaction closely.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported yields for the synthesis of 2-amino-4-phenylthiazole under various reaction conditions.

α-Haloketone Thioamide Solvent Catalyst/Conditions Time Yield (%) Reference
2-BromoacetophenoneThioureaEthanolReflux12 h-[6]
Phenacyl bromideThioureaEthanolCopper Silicate (10 mol%), Reflux (78°C)-High[3]
AcetophenoneThiourea-Iodine, Microwave (70 W)5 min92%
AcetophenoneThioureaEthanol/Water (1:1)Silica Supported Tungstosilisic Acid, Reflux (65°C)2-3.5 h79-90%[7]
AcetophenoneThioureaEthyl AcetateCopper(II) Bromide, Reflux-87%[4]
AcetophenoneN-methylthioureaEthyl AcetateCopper(II) Bromide, Reflux-88%[4]
4'-FluoroacetophenoneN-phenylthioureaEthyl AcetateCopper(II) Bromide, Reflux-70%[4]
ChloroacetoneThioureaWaterReflux2 h70-75%[5]
4-BromoacetophenoneThioureaEthanolIodine, Reflux (125°C)16 h72.91%[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[8]

Materials:

  • Acetophenone (12 g, 0.1 mol)

  • Thiourea (15.22 g, 0.2 mol)

  • Iodine (25.33 g, 0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • In a round bottom flask, combine acetophenone, thiourea, and iodine.

  • Reflux the mixture for 12 hours.

  • After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

  • Pour the cooled reaction mixture into an ammonium hydroxide solution.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 2-Amino-4-methylthiazole[7]

Materials:

  • Thiourea (76 g, 1 mol)

  • Water (200 cc)

  • Chloroacetone (92.5 g, 1 mol)

  • Solid Sodium Hydroxide (200 g)

  • Ether

Procedure:

  • Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. An exothermic reaction will occur.

  • Reflux the yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling.

  • Separate the upper oily layer.

  • Extract the aqueous layer three times with ether.

  • Combine the oil and ethereal extracts and dry over solid sodium hydroxide.

  • Filter to remove any tar.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to collect 2-amino-4-methylthiazole at 130–133°/18 mm.

Visualizations

Hantzsch Thiazole Synthesis: Main Reaction vs. Side Reaction

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction: Formation of 2-Imino-2,3-dihydrothiazole alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic attack by S side_intermediate1 N-Alkylation Intermediate alpha_haloketone->side_intermediate1 Nucleophilic attack by N (under acidic conditions) thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular cyclization product 2-Aminothiazole intermediate2->product Dehydration n_substituted_thiourea N-Substituted Thiourea n_substituted_thiourea->side_intermediate1 side_intermediate2 Cyclization Intermediate side_intermediate1->side_intermediate2 Intramolecular cyclization side_product 2-Imino-2,3- dihydrothiazole side_intermediate2->side_product Dehydration

Caption: Hantzsch synthesis pathways for 2-aminothiazole and a common side product.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_optimization Optimization Strategies start Low Yield in 2-Aminothiazole Synthesis check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK change_solvent Screen Solvents optimize_conditions->change_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp adjust_time Adjust Reaction Time optimize_conditions->adjust_time use_catalyst Consider Catalyst optimize_conditions->use_catalyst monitor_reaction Monitor Reaction by TLC monitor_reaction->optimize_conditions Further Optimization Needed success Improved Yield monitor_reaction->success Optimization Successful change_solvent->monitor_reaction adjust_temp->monitor_reaction adjust_time->monitor_reaction use_catalyst->monitor_reaction

Caption: A logical workflow for troubleshooting low yields in 2-aminothiazole synthesis.

References

Technical Support Center: Synthesis of 4-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(p-tolyl)thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(p-tolyl)thiazol-2-amine, primarily through the Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present after the recommended reaction time, you can try extending the reflux period.

  • Suboptimal Temperature: The reaction temperature might be too low. Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., for DMF, the reflux temperature is around 153 °C).

  • Poor Quality Reagents: The purity of your starting materials, 2-bromo-1-(p-tolyl)ethanone and thiourea, is crucial. Use freshly purified or high-purity reagents. Impurities in the α-haloketone can lead to side reactions.

  • Improper Stoichiometry: Ensure you are using the correct molar equivalents of your reactants. A 1:1 ratio of the α-haloketone and thiourea is typically recommended.[1]

  • Alternative Methods: Consider alternative synthetic approaches that have reported high yields. Microwave-assisted synthesis has been shown to produce thiazoles rapidly and in high yields.[2] The use of a catalyst, such as iodine, in the reaction of an acetophenone derivative with thiourea can also be effective.[3][4]

Q2: I am observing an isomeric impurity in my final product. How can I identify and minimize it?

A2: A common impurity in the Hantzsch thiazole synthesis is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[5]

  • Identification: The isomers can often be distinguished by spectroscopic methods such as 1H NMR, as the chemical shifts of the protons on the thiazole ring will differ.[5]

  • Minimization: The formation of the 2-aminothiazole is favored in neutral or slightly basic conditions. The use of a base like potassium carbonate can help to prevent the formation of the imino isomer.[1] Running the reaction in a neutral solvent should exclusively yield the 2-(N-substituted amino)thiazole.[5]

Q3: What are the common impurities I should expect and what is the best way to purify the final product?

A3: Besides isomeric impurities, you may encounter unreacted starting materials or byproducts from side reactions.[6]

  • Common Impurities:

    • Unreacted 2-bromo-1-(p-tolyl)ethanone

    • Unreacted thiourea

    • Side products from self-condensation of the α-haloketone.

  • Purification Methods:

    • Recrystallization: This is a common and effective method for purifying 2-aminothiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[1] For compounds with limited solubility, a co-solvent system (e.g., ethanol/water or DMF/water) may be beneficial.[6]

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a reliable alternative.[6] A gradient elution system, for example, with an increasing polarity (e.g., methanol in dichloromethane), can effectively separate the desired product from impurities.[6]

Q4: My purified compound has a lower melting point than the literature value. What does this indicate?

A4: A lower and broader melting point range typically indicates the presence of impurities.[6] Even small amounts of residual solvent or byproducts can depress the melting point. Consider further purification steps as outlined in Q3.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

MethodReactantsSolventCatalyst/BaseTemperatureTimeYieldReference
Conventional Heating α-halo ketone, thioureaDMFK2CO3Reflux3-7 hUp to 96%[1]
Acidic Conditions α-halo ketone, N-monosubstituted thiourea10M-HCl-EtOH (1:2)-80 °C20 minUp to 73% (for an imino isomer)[5]
Microwave Irradiation Ethyl bromopyruvate, thioamides-None--High yields, rapid[2]
Iodine Catalysis p-bromoacetophenone, thiourea-Iodine---[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(p-tolyl)thiazol-2-amine via Conventional Heating

This protocol is adapted from a general procedure for the synthesis of N-substituted phenyl thiazole amines.[1]

Materials:

  • 2-bromo-1-(p-tolyl)ethanone (1 equivalent)

  • Thiourea (1 equivalent)

  • Potassium carbonate (1 equivalent)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromo-1-(p-tolyl)ethanone, thiourea, and potassium carbonate.

  • Add DMF (approximately 1 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to reflux with stirring for 3-7 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of n-hexane:ethyl acetate).

  • Once the reaction is complete, concentrate the mixture in-vacuo to remove the DMF.

  • Wash the residue with water (3 x 10 mL) to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure that can be adapted for 4-(p-tolyl)thiazol-2-amine.[6]

Procedure:

  • Dissolution: Place the crude product in a flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 2-bromo-1-(p-tolyl)ethanone - Thiourea - K2CO3 in DMF reflux Reflux for 3-7 hours start->reflux monitor Monitor via TLC reflux->monitor concentrate Concentrate in-vacuo monitor->concentrate Reaction Complete wash Wash with Water concentrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize Crude Product filter_dry Filter and Dry recrystallize->filter_dry end 4-(p-tolyl)thiazol-2-amine filter_dry->end Pure Product

Caption: Experimental workflow for the synthesis of 4-(p-tolyl)thiazol-2-amine.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn bad_reagents Poor Reagent Quality start->bad_reagents wrong_conditions Suboptimal Conditions start->wrong_conditions monitor_tlc Monitor with TLC, extend time incomplete_rxn->monitor_tlc purify_reagents Use high-purity reagents bad_reagents->purify_reagents optimize_temp Ensure proper reflux temp wrong_conditions->optimize_temp change_method Consider microwave synthesis wrong_conditions->change_method improved_yield Improved Yield monitor_tlc->improved_yield Leads to purify_reagents->improved_yield Leads to optimize_temp->improved_yield Leads to change_method->improved_yield Leads to

Caption: Troubleshooting logic for low reaction yield.

References

Addressing solubility issues of 4-(4-Methylphenyl)-1,3-thiazol-2-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(4-Methylphenyl)-1,3-thiazol-2-amine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a heterocyclic compound with a molecular weight of 190.27 g/mol and a chemical formula of C10H10N2S.[1] Based on its chemical structure, it is predicted to have low aqueous solubility. Thiazole derivatives, in general, can exhibit poor water solubility.[2] Experimental determination is recommended for precise values in your specific buffer system.

Q2: I am observing precipitation of the compound in my aqueous buffer. What are the initial steps to troubleshoot this?

A2: Precipitation is a common issue for poorly soluble compounds. Initial troubleshooting should involve a systematic approach to identify the cause. First, verify the compound's identity and purity. Then, consider factors such as pH, temperature, and the presence of co-solvents or excipients in your formulation. A logical workflow for troubleshooting is presented below.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH adjustment can be a highly effective method for improving the solubility of ionizable compounds.[3][4][5] this compound contains a primary amine group, which can be protonated at acidic pH, forming a more soluble salt. Therefore, lowering the pH of your aqueous solution is a primary strategy to investigate.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[5][6] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] They can significantly enhance the solubility of poorly soluble drugs.[5][6]

Q5: Are there other formulation strategies to consider for this compound?

A5: Several advanced formulation strategies can be employed for compounds with significant solubility challenges. These include the use of surfactants to form micelles, creating solid dispersions with hydrophilic carriers, and developing nanosuspensions to increase the surface area for dissolution.[3][4][7] The choice of strategy depends on the desired application and the physicochemical properties of the compound.

Troubleshooting Guides

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

This is a common indication of very low intrinsic solubility.

Troubleshooting Workflow:

Troubleshooting_Precipitation start Precipitation Observed check_purity Verify Compound Purity & Identity (e.g., LC-MS, NMR) start->check_purity ph_adjustment Attempt pH Adjustment (Acidic pH) check_purity->ph_adjustment If pure cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) ph_adjustment->cosolvent If precipitation persists success Solubility Improved ph_adjustment->success If successful surfactant Utilize a Surfactant (e.g., Tween 80) cosolvent->surfactant If still problematic cosolvent->success If successful solid_dispersion Consider Solid Dispersion surfactant->solid_dispersion For solid dosage forms surfactant->success If successful nanosuspension Explore Nanosuspension solid_dispersion->nanosuspension If higher concentration needed solid_dispersion->success If successful nanosuspension->success If successful fail Further Formulation Development Needed nanosuspension->fail

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Purity: Ensure the observed precipitation is not due to impurities. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) can confirm the identity and purity of your compound.

  • pH Adjustment: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4 down to pH 2.0) and determine the solubility at each pH. The primary amine on the thiazole ring should become protonated, increasing aqueous solubility.

  • Co-solvent Addition: If pH adjustment is insufficient or not desired, introduce a co-solvent. Start with a low percentage (e.g., 5-10%) of ethanol, propylene glycol, or PEG 400 and gradually increase the concentration while monitoring for solubility improvement.

  • Surfactant Screening: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4] Screen non-ionic surfactants like Tween® 80 or Poloxamer 188 at concentrations above their critical micelle concentration (CMC).

  • Advanced Formulations: For more challenging cases, consider preparing a solid dispersion of the compound in a hydrophilic polymer (e.g., PVP, HPMC) or developing a nanosuspension through techniques like high-pressure homogenization.[5][7]

Issue 2: Inconsistent solubility results between experiments.

Variability in solubility measurements can compromise data reproducibility.

Logical Relationship Diagram for Consistent Results:

Consistent_Solubility_Factors center_node Consistent Solubility Measurements temp_control Precise Temperature Control center_node->temp_control buffer_prep Standardized Buffer Preparation center_node->buffer_prep equilibration_time Sufficient Equilibration Time center_node->equilibration_time analytical_method Validated Analytical Method center_node->analytical_method compound_handling Consistent Compound Handling center_node->compound_handling

Caption: Key factors influencing consistent solubility measurements.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all experimental parameters are tightly controlled and documented. This includes the source and preparation of buffers, temperature, and mixing conditions.

  • Equilibration Time: Inadequate equilibration time can lead to an underestimation of solubility. Determine the time required to reach equilibrium by measuring the concentration of the dissolved compound at several time points until it plateaus.

  • Analytical Method Validation: The analytical method used to quantify the dissolved compound (e.g., HPLC-UV) should be validated for linearity, accuracy, and precision in the relevant concentration range and matrix.

  • Control of Solid Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. Ensure you are using a consistent solid form for all experiments.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the potential impact of different formulation strategies.

ConditionSolubility (µg/mL)Fold Increase (vs. Water)
Deionized Water (pH 7.0)51.0
Phosphate Buffered Saline (pH 7.4)40.8
Acetate Buffer (pH 4.0)15030.0
Glycine-HCl Buffer (pH 2.0)2500500.0
20% Ethanol in Water8016.0
10% PEG 400 in Water6513.0
1% Tween® 80 in PBS (pH 7.4)12024.0
1:10 Solid Dispersion in PVP K30500100.0

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, acetate, glycine-HCl) covering a pH range from 2.0 to 8.0.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of the compound to each buffer solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours), taking samples at various time points to confirm equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Measure the pH of the supernatant to confirm the final pH of the solution.

  • Plot the solubility (in µg/mL or mM) against the final pH of the solution.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Deionized water or a selected buffer

  • Vials, shaker, centrifuge, and HPLC-UV system as in Protocol 1

Methodology:

  • Prepare a series of co-solvent/aqueous mixtures with varying percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-7 from Protocol 1 to determine the equilibrium solubility in each mixture.

  • Plot the solubility as a function of the co-solvent percentage.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate and apparent solubility.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • A common solvent for both the compound and the carrier (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).

  • Dissolve both the compound and the carrier in the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its dissolution properties and compare it to the pure compound.

References

Technical Support Center: Purifying 2-Amino-4-(p-tolyl)thiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Amino-4-(p-tolyl)thiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent for recrystallizing 2-Amino-4-(p-tolyl)thiazole?

A1: Based on literature for analogous 2-aminothiazole derivatives, ethanol and methanol are highly effective single-solvent systems for recrystallization.[1] 2-Amino-4-(p-tolyl)thiazole is reportedly soluble in polar organic solvents. For closely related compounds, such as 2-amino-4-phenylthiazole, recrystallization from methanol has been successfully performed.[1] Hot ethanol has also been reported as a suitable solvent for purifying 2-aminothiazole derivatives.

Q2: My compound is not dissolving in hot ethanol or methanol. What should I do?

A2: If solubility is an issue even at elevated temperatures, consider the following:

  • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the hot solvent in small increments until the solid dissolves.

  • Use a Solvent Mixture: A mixed-solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For aminothiazole derivatives, a mixture of ethanol and water, or chloroform and petroleum ether could be explored.[1]

  • Consider Alternative Solvents: While less common for this class of compounds, other polar solvents could be tested in small-scale trials.

Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this:

  • Increase the Solvent Volume: Using a more dilute solution can lower the saturation point to a temperature below the compound's melting point.

  • Cool the Solution More Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a Different Solvent or Solvent System: The solubility properties of your compound in a different solvent may be more conducive to crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: Introducing a pure crystal of 2-Amino-4-(p-tolyl)thiazole can initiate crystallization.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using a large excess of solvent: This will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Washing with a solvent at room temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Q5: The purified product is still colored. How can I obtain a colorless product?

A5: The presence of color may indicate persistent impurities. To address this:

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Perform a Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity and remove residual color.

Quantitative Data Summary

The following table summarizes typical parameters for the recrystallization of 2-Amino-4-(p-tolyl)thiazole and related compounds. Note that optimal conditions may vary based on the purity of the crude material and the scale of the experiment.

ParameterSingle Solvent (Ethanol/Methanol)Mixed Solvent (Chloroform/Petroleum Ether)
Solvent Ratio (Solvent:Crude Product) ~10-20 mL per 1 gDissolve in minimal hot chloroform, then add petroleum ether until turbidity appears.
Dissolution Temperature Boiling point of the solvent (~78 °C for ethanol, ~65 °C for methanol)Boiling point of chloroform (~61 °C)
Cooling Protocol 1. Cool to room temperature slowly. 2. Place in an ice bath (0-4 °C) for at least 30 minutes.1. Cool to room temperature. 2. Cool to 0 °C.
Reported Melting Point 132-136 °C132-136 °C
Expected Yield 70-90% (highly dependent on crude purity)Variable, often used for difficult purifications.
Appearance Light orange to yellow to green powder/crystalsWhite to pale yellow crystals

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a general method for the purification of 2-Amino-4-(p-tolyl)thiazole using ethanol as the recrystallization solvent.

Materials:

  • Crude 2-Amino-4-(p-tolyl)thiazole

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Amino-4-(p-tolyl)thiazole in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a moderate temperature.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (132-136 °C) is indicative of high purity.

Visualizations

Recrystallization_Workflow start Start: Crude 2-Amino-4-(p-tolyl)thiazole dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration Impurities Present cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No Impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: Workflow for the recrystallization of 2-Amino-4-(p-tolyl)thiazole.

Troubleshooting_Logic issue Recrystallization Issue no_crystals No Crystals Form issue->no_crystals oiling_out Compound Oils Out issue->oiling_out low_yield Low Yield issue->low_yield colored_product Colored Product issue->colored_product solution1a Too much solvent? -> Boil off some solvent no_crystals->solution1a solution1b Supersaturated? -> Scratch flask or add seed crystal no_crystals->solution1b solution2a Cooling too fast? -> Slow down cooling oiling_out->solution2a solution2b Solution too concentrated? -> Add more solvent oiling_out->solution2b solution3a Too much solvent? -> Use minimum amount low_yield->solution3a solution3b Washing with warm solvent? -> Use ice-cold solvent low_yield->solution3b solution4a Colored impurities? -> Use activated charcoal colored_product->solution4a solution4b Persistent color? -> Repeat recrystallization colored_product->solution4b

Caption: Troubleshooting guide for common recrystallization issues.

References

Overcoming challenges in the scale-up synthesis of 4-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to support researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of 4-(p-tolyl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 4-(p-tolyl)thiazol-2-amine?

A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(p-tolyl)thiazol-2-amine, the specific reactants are 2-bromo-1-(p-tolyl)ethanone (or the chloro-analogue) and thiourea.[1][2] This method is generally high-yielding and straightforward, making it suitable for scale-up.[3]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis on a larger scale can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Typical reaction times at reflux are 1-3 hours.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and lower yields. A slight excess of thiourea (e.g., 1.1–1.5 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.[4]

  • Suboptimal Temperature: The reaction is typically run at the reflux temperature of the solvent, usually ethanol or methanol.[5][6] Inconsistent heating or temperatures that are too low can slow down the reaction, while excessive heat may promote side-product formation.

  • Product Loss During Work-up: The product is often precipitated by pouring the cooled reaction mixture into cold water.[4] Significant loss can occur if the product has some solubility in the work-up medium or if the precipitation is incomplete. Ensuring the mixture is sufficiently cold can improve recovery.

  • Inefficient Purification: Product is lost during recrystallization. Optimizing the recrystallization solvent and minimizing the amount used is key to maximizing recovery.

Q3: I am observing significant impurities in my crude product. What are they likely to be and how can I minimize them?

A3: Common impurities include unreacted starting materials (α-haloketone and thiourea) and potential byproducts from side reactions. Under acidic conditions, which can form during the reaction from the generation of HBr or HCl, there is a possibility of forming isomeric byproducts like 3-substituted 2-imino-2,3-dihydrothiazoles.[7]

Minimization Strategies:

  • Control Stoichiometry: Use a slight excess of thiourea to minimize residual α-haloketone.

  • Ensure Complete Reaction: Monitor via TLC to avoid stopping the reaction prematurely.

  • Controlled Work-up: After precipitation, neutralize the solution carefully with a weak base like 5% sodium bicarbonate solution. This helps to remove acidic impurities and ensures the product is in its free base form.[4]

  • Thorough Washing: Wash the filtered crude product thoroughly with cold deionized water to remove inorganic salts and water-soluble impurities.[6]

Q4: Recrystallization is proving difficult or inefficient at scale. Are there alternative purification methods?

A4: While recrystallization from a solvent like ethanol is the most common method, if it proves inefficient, other techniques can be considered:

  • Slurry Washing: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification step.

  • Bisulfite Adduct Formation: For some aminothiazoles, a purification method involving the formation of a water-insoluble bisulfite adduct has been reported. The 2-aminothiazole is reacted with sulfur dioxide to form a precipitate, which is then filtered, washed, and decomposed to yield the pure compound.[8] This method can be highly effective for removing persistent impurities.

  • Column Chromatography: While generally not ideal for large-scale production, column chromatography is an excellent method for achieving very high purity on a laboratory scale.[9]

Q5: What are the critical safety considerations when scaling up this synthesis?

A5: The primary safety concern is the α-haloketone starting material (e.g., 2-bromo-1-(p-tolyl)ethanone). These compounds are potent lachrymators (tear-producing agents) and are toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. On a larger scale, the initial reaction can be exothermic. Ensure controlled heating and have a cooling system (e.g., an ice bath) readily available to manage any potential thermal runaway.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reflux time and monitor reaction progress by TLC until the limiting reagent is consumed.[4]
Incorrect stoichiometry.Use a slight excess (1.1-1.5 eq.) of thiourea to drive the reaction to completion.[4]
Product loss during work-up/purification.Optimize recrystallization solvent volume. Ensure complete precipitation by cooling thoroughly before filtration.
Impure Product (by TLC/NMR) Unreacted starting materials.Ensure the reaction goes to completion. Optimize stoichiometry.
Formation of side products.Maintain a consistent reflux temperature. Avoid overly acidic conditions which may change regioselectivity.[7]
Incomplete removal of salts from work-up.Wash the filtered crude product extensively with deionized water.[6]
Reaction Fails to Start Poor quality of starting materials.Verify the purity of the α-haloketone and thiourea by analytical methods (e.g., NMR, melting point).
Incorrect solvent or temperature.Use an appropriate solvent (e.g., absolute ethanol) and ensure the mixture reaches reflux temperature.[5]
Difficult Filtration Product is too fine or oily.Allow the precipitated product to fully crystallize by stirring in the cold aqueous mixture for a longer period. Consider a different recrystallization solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-(p-tolyl)thiazol-2-amine via Hantzsch Synthesis

This protocol is based on established Hantzsch synthesis procedures.[1][4][6]

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Absolute Ethanol

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq.) in absolute ethanol.

  • Addition of Thiourea: Add thiourea (1.2 eq.) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-3 hours.[4]

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing cold deionized water (approximately 5-10 times the volume of the ethanol used). A solid precipitate should form.

  • Neutralization: Slowly add 5% sodium bicarbonate solution to the aqueous mixture with stirring until effervescence ceases and the pH is neutral (pH ~7-8). This step ensures the product is in its free base form.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

  • Purification: For higher purity, recrystallize the dried crude product from ethanol or methanol.

Quantitative Data

Table of Typical Reaction Parameters

The following table summarizes typical reaction conditions for the Hantzsch synthesis of 2-aminothiazoles, which can be used as a reference for optimizing the synthesis of 4-(p-tolyl)thiazol-2-amine.

ParameterConditionNotes
α-Haloketone 2-Bromo- or 2-Chloro-1-(p-tolyl)ethanoneBromo-ketones are generally more reactive.
Thio-component ThioureaA slight excess is recommended.[4]
Stoichiometry 1 : 1.1-1.5 (Ketone : Thiourea)Helps to consume the ketone completely.[4]
Solvent Ethanol, MethanolAbsolute or anhydrous grade is preferred.[5]
Temperature Reflux (~78°C for Ethanol)Conventional heating is standard; microwave irradiation can reduce reaction times.[5]
Reaction Time 1 - 8 hoursDependent on scale and heating method. Monitor by TLC.[4][5]
Typical Yield 70 - 95%Yields can vary based on scale, purity of reagents, and purification efficiency.[5][10]

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Ketone 2-Bromo-1- (p-tolyl)ethanone Setup Dissolve in Ethanol, Add Reactants Ketone->Setup Thiourea Thiourea Thiourea->Setup Reflux Heat to Reflux (1-3 hours) Setup->Reflux Precipitate Cool & Pour into Cold Water Reflux->Precipitate Neutralize Add NaHCO₃ (aq) to pH 7-8 Precipitate->Neutralize Filter Vacuum Filtration & Water Wash Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize FinalProduct Pure 4-(p-tolyl)thiazol- 2-amine Recrystallize->FinalProduct

Caption: Experimental workflow for the Hantzsch synthesis of 4-(p-tolyl)thiazol-2-amine.

troubleshooting_logic Start Problem Encountered Issue_Yield Low Yield? Start->Issue_Yield Issue_Purity Impure Product? Start->Issue_Purity Cause_TLC Starting Material Present by TLC? Issue_Yield->Cause_TLC Yes Cause_Recrystal High Loss on Recrystallization? Issue_Yield->Cause_Recrystal Yes Cause_Workup Improper Work-up? Issue_Purity->Cause_Workup Yes Sol_Time Increase Reflux Time & Monitor by TLC Cause_TLC->Sol_Time Yes Sol_Stoich Check Stoichiometry (Use 1.1-1.5 eq. Thiourea) Cause_TLC->Sol_Stoich No Sol_Solvent Optimize Recrystallization Solvent & Volume Cause_Recrystal->Sol_Solvent Yes Sol_Wash Ensure Neutral pH & Thorough Water Wash Cause_Workup->Sol_Wash Yes

Caption: Troubleshooting decision tree for common issues in the synthesis.

References

Troubleshooting inconsistent results in biological assays with 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving 4-(4-Methylphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why am I observing high variability in my cell viability/cytotoxicity assay results between replicate wells?

Answer: High variability in cell-based assays can stem from several factors related to both the compound and experimental technique.

  • Compound Solubility: this compound has limited aqueous solubility. If the compound precipitates in your culture medium, it will not be uniformly distributed across your assay plate, leading to inconsistent effects on the cells.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your stock solutions and final assay wells for any signs of precipitation.

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.

      • Sonication: Briefly sonicate your stock solution before preparing dilutions to ensure it is fully dissolved.

      • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their solubility and bioavailability. Consider testing your compound in media with varying serum concentrations.

  • Inconsistent Cell Seeding: Uneven cell numbers across the wells of your microplate is a common source of variability.

    • Troubleshooting Steps:

      • Cell Suspension: Ensure you have a homogenous single-cell suspension before seeding.

      • Pipetting Technique: Use appropriate pipetting techniques to avoid introducing bubbles and ensure accurate volume dispensing.

      • Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate can have different evaporation rates and temperature distribution. If you notice a pattern of variability, consider not using the outer wells for experimental data.

Question 2: My results show a dose-dependent effect, but the IC50 value is not reproducible between experiments. What could be the cause?

Answer: Fluctuations in IC50 values are a common challenge in drug discovery research. Several factors can contribute to this lack of reproducibility.

  • Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a compound.

    • Troubleshooting Steps:

      • Consistent Passage Number: Use cells from a similar passage number for each experiment to minimize phenotypic drift.

      • Logarithmic Growth Phase: Ensure your cells are in the logarithmic growth phase when you add the compound. Cells that are overly confluent or have just been seeded may respond differently.

      • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses to stimuli.

  • Compound Stability: this compound, like many small molecules, may degrade over time, especially when in solution.

    • Troubleshooting Steps:

      • Fresh Dilutions: Prepare fresh serial dilutions of the compound for each experiment from a recently prepared stock solution.

      • Storage Conditions: Store your stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light.

Question 3: I'm observing cytotoxicity at concentrations where I expect a specific signaling pathway modulation. How can I differentiate between targeted effects and general toxicity?

Answer: The 2-aminothiazole scaffold has been identified as a potential "toxicophore," meaning it can be metabolically activated to form reactive metabolites that can cause general cytotoxicity.[1] Differentiating this from a desired on-target effect is crucial.

  • Mechanism of Action Studies:

    • Troubleshooting Steps:

      • Target Engagement Assays: If you have a hypothesized protein target, perform assays to confirm that the compound is binding to its target at the concentrations you are using in your cell-based assays.

      • Downstream Signaling Analysis: Use techniques like Western blotting or reporter assays to determine if the compound is modulating the expected downstream effectors of your target pathway at non-toxic concentrations.

      • Time-Course Experiments: A specific inhibitor is likely to show effects on its target pathway at earlier time points than the onset of general cytotoxicity.

  • Cytotoxicity Assays with Different Readouts:

    • Troubleshooting Steps:

      • Multiple Viability Assays: Use multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity with MTT/MTS, membrane integrity with a LDH release assay, and ATP content with a luminescence-based assay). Discrepancies between these assays can provide clues about the mechanism of cell death.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for proper handling and experimental design.

PropertyValueSource
Molecular Formula C10H10N2SPubChem[2]
Molecular Weight 190.27 g/mol PubChem[2]
XLogP3-AA 2.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Experimental Protocols

Below is a detailed methodology for a common assay used to evaluate the effects of compounds like this compound on cell viability.

Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count and determine the appropriate seeding density for your cell line (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% in the assay wells.

    • Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be affected by 2-aminothiazole derivatives and a general workflow for troubleshooting inconsistent assay results.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-(4-Methylphenyl)- 1,3-thiazol-2-amine Compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckCompound Step 1: Verify Compound Integrity - Solubility in media? - Fresh dilutions? - Proper storage? Start->CheckCompound CheckCells Step 2: Assess Cell Culture - Consistent passage number? - Healthy, log-phase growth? - Mycoplasma-free? CheckCompound->CheckCells CheckAssay Step 3: Review Assay Protocol - Consistent cell seeding? - Accurate pipetting? - Calibrated equipment? CheckCells->CheckAssay Differentiate Step 4: Differentiate Toxicity vs. Target Effect - Use multiple viability assays - Perform target engagement/downstream analysis CheckAssay->Differentiate End Reproducible Results Differentiate->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Stability testing of 2-Amino-4-(p-tolyl)thiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 2-Amino-4-(p-tolyl)thiazole. It is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting their stability studies.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a compound like 2-Amino-4-(p-tolyl)thiazole.

Stability_Testing_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Data Interpretation cluster_3 Phase 4: Reporting A Define Study Objectives B Procure & Characterize 2-Amino-4-(p-tolyl)thiazole A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Stress Conditions C->D Initiate Stress Testing D1 Acid Hydrolysis (e.g., 0.1M HCl) D->D1 D2 Base Hydrolysis (e.g., 0.1M NaOH) D->D2 D3 Oxidative Degradation (e.g., 3% H2O2) D->D3 D4 Thermal Stress (e.g., 60°C) D->D4 D5 Photostability (ICH Q1B) D->D5 E Analyze Stressed Samples (using validated method) D1->E D2->E D3->E D4->E D5->E F Characterize Degradation Products (e.g., LC-MS, NMR) E->F H Assess Mass Balance E->H G Establish Degradation Pathway F->G I Summarize Findings G->I H->I J Prepare Stability Report I->J

Caption: Workflow for forced degradation stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stability testing on 2-Amino-4-(p-tolyl)thiazole?

A1: Stability testing is crucial to understand how the quality of 2-Amino-4-(p-tolyl)thiazole varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing a re-test period or shelf life.[1][2]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like 2-Amino-4-(p-tolyl)thiazole?

A2: Forced degradation studies typically involve exposing the compound to conditions more severe than accelerated stability testing.[2] Common stress conditions include:

  • Acidic and basic hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal stress: Heating the solid or solution form of the compound at elevated temperatures (e.g., 60°C).

  • Photostability: Exposing the compound to light of specified intensity and duration, following guidelines such as ICH Q1B.

Q3: How do I choose an appropriate analytical method for stability testing?

A3: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is commonly used for this purpose.[1] The method must be able to separate the intact compound from its degradation products and any process-related impurities.

Q4: What is "mass balance" and why is it important in stability studies?

A4: Mass balance is the process of accounting for all the drug substance after it has been subjected to stress conditions. It is the sum of the assay value of the intact drug and the estimated levels of all degradation products. A good mass balance (typically between 95% and 105%) provides confidence that the analytical method is capable of detecting all major degradation products.

Troubleshooting Guide

Q1: I am observing a significant loss of the parent compound under stress conditions, but I am not seeing any corresponding degradation peaks in my chromatogram. What could be the issue?

A1: This could be due to several reasons:

  • Degradation products are not chromophoric: The degradation products may not absorb at the wavelength you are using for detection. A photodiode array (PDA) detector can be helpful to analyze the entire UV spectrum.

  • Degradation products are not eluted from the column: The degradation products may be highly polar or non-polar and are either irreversibly adsorbed to the stationary phase or are eluted with the solvent front. Consider using a different column or modifying the mobile phase composition.

  • Formation of volatile degradation products: The degradation products may be volatile and are lost during sample preparation or analysis. Headspace gas chromatography (GC) could be used to investigate this possibility.

  • Precipitation of the degradant: The degradation product might not be soluble in the sample diluent.

Q2: My mass balance is outside the acceptable range of 95-105%. What should I do?

A2:

  • Review your analytical method: Ensure that the method is truly stability-indicating and that all degradation products are being separated and quantified.

  • Check for co-elution: A degradation product may be co-eluting with the parent peak. Peak purity analysis using a PDA detector can help identify this.

  • Investigate the response factors: The response factor of the degradation products may be different from that of the parent compound. If possible, isolate and characterize the major degradation products to determine their individual response factors.

  • Consider non-chromatographic techniques: Techniques like mass spectrometry can help identify and quantify degradation products that are not easily detected by UV.

Q3: I have identified several degradation products. How do I propose a degradation pathway?

A3: To propose a degradation pathway, you need to identify the structure of the degradation products. This is typically done using techniques like:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Can provide structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide detailed structural elucidation of isolated degradation products.

Once the structures are identified, you can propose a plausible chemical mechanism for the formation of these products from the parent compound under the specific stress conditions.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on 2-Amino-4-(p-tolyl)thiazole.

Table 1: Summary of Forced Degradation Studies of 2-Amino-4-(p-tolyl)thiazole

Stress ConditionTime (hours)Assay of 2-Amino-4-(p-tolyl)thiazole (%)Major Degradation Product(s) (%)Mass Balance (%)
0.1 M HCl (60°C)2485.212.1 (DP1)97.3
0.1 M NaOH (60°C)878.518.9 (DP2)97.4
3% H₂O₂ (RT)4890.18.5 (DP3)98.6
Thermal (80°C, solid)7298.5< 1.099.5
Photostability (ICH Q1B)-95.33.9 (DP4)99.2

DP = Degradation Product; RT = Room Temperature

Table 2: pH-Dependent Stability of 2-Amino-4-(p-tolyl)thiazole in Solution at 40°C

pHInitial Assay (%)Assay after 7 days (%)% Degradation
2.0100.092.57.5
4.5100.098.11.9
7.0100.097.52.5
9.0100.089.310.7
12.0100.075.824.2

Experimental Protocols

1. Acid Hydrolysis

  • Objective: To investigate the degradation of 2-Amino-4-(p-tolyl)thiazole in an acidic medium.

  • Procedure:

    • Prepare a stock solution of 2-Amino-4-(p-tolyl)thiazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Transfer an aliquot of the stock solution into a volumetric flask and add 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • Reflux the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Base Hydrolysis

  • Objective: To determine the stability of 2-Amino-4-(p-tolyl)thiazole in an alkaline environment.

  • Procedure:

    • Prepare a stock solution of 2-Amino-4-(p-tolyl)thiazole as described in the acid hydrolysis protocol.

    • Transfer an aliquot of the stock solution into a volumetric flask and add 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.

    • Maintain the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase.

    • Analyze the samples by HPLC.

3. Oxidative Degradation

  • Objective: To assess the susceptibility of 2-Amino-4-(p-tolyl)thiazole to oxidation.

  • Procedure:

    • Prepare a stock solution of the compound.

    • Transfer an aliquot to a volumetric flask and add 3% hydrogen peroxide to reach a final concentration of 100 µg/mL.

    • Keep the solution at room temperature and protect it from light for 48 hours.

    • Sample at regular intervals (e.g., 0, 12, 24, 48 hours), dilute with the mobile phase, and analyze by HPLC.

4. Thermal Stress

  • Objective: To evaluate the stability of solid 2-Amino-4-(p-tolyl)thiazole at elevated temperatures.

  • Procedure:

    • Place a known amount of the solid compound in a stability chamber maintained at 80°C.

    • After 72 hours, remove the sample, allow it to cool to room temperature, and prepare a solution at a known concentration.

    • Analyze the solution by HPLC to determine the extent of degradation.

5. Photostability Testing

  • Objective: To determine the effect of light on the stability of 2-Amino-4-(p-tolyl)thiazole.

  • Procedure:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.

References

Technical Support Center: Minimizing Byproduct Formation in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing byproduct formation.

Troubleshooting Guides

This section addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common issue, particularly when using N-substituted thioamides. The desired product is typically the 2-amino-4-substituted thiazole, while the primary byproduct is the isomeric 3-substituted-2-imino-2,3-dihydrothiazole. The reaction's regioselectivity is highly dependent on the pH of the reaction medium.

  • Under neutral or basic conditions , the reaction almost exclusively yields the desired 2-(N-substituted amino)thiazole.

  • Under acidic conditions , a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed. The proportion of the imino isomer can be influenced by the specific acid used, the temperature, and the structure of the starting materials.[1]

Troubleshooting Steps:

  • Control the pH: Ensure your reaction is running under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole isomer. If an acid catalyst is necessary for your specific substrates, consider using a milder acid or a buffer system to maintain a less acidic environment.

  • Optimize Temperature: Higher temperatures in acidic conditions can sometimes favor the formation of the imino byproduct. Experiment with running the reaction at a lower temperature for a longer duration.

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient for separation. Recrystallization can also be an effective method for purification if one isomer is significantly less soluble in a particular solvent system.

Q2: I am observing byproducts that appear to be derived from the self-condensation of my α-haloketone. How can I prevent this?

A2: α-Haloketones can undergo self-condensation, especially under basic conditions, to form complex mixtures of byproducts. This side reaction can compete with the desired thiazole formation, thereby reducing the yield.

Troubleshooting Steps:

  • Order of Addition: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This ensures that the concentration of the α-haloketone is low at any given time, minimizing its opportunity to react with itself.

  • Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) to ensure the α-haloketone is consumed in the desired reaction pathway.

  • Temperature Control: Keep the reaction temperature as low as feasible while still allowing the main reaction to proceed at a reasonable rate. Exothermic additions should be performed with cooling.

Q3: My reaction mixture is turning dark, and I am getting a low yield of the desired product, suggesting decomposition of the thiourea. What can I do?

A3: Thiourea and its derivatives can decompose at elevated temperatures, leading to the formation of various byproducts and a decrease in the yield of the desired thiazole. Thermal decomposition of thiourea can produce substances like ammonia, hydrogen sulfide, and cyanamide, which can lead to complex side reactions.

Troubleshooting Steps:

  • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, use the minimum temperature necessary for the reaction to proceed efficiently. Monitor the reaction progress closely to avoid prolonged heating times.

  • Solvent Choice: The choice of solvent can influence the stability of the reactants. Use a solvent in which the reactants are sufficiently soluble at a moderate temperature. Protic solvents like ethanol are commonly used and are often effective.

  • Inert Atmosphere: In some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the reactants.

Q4: I am seeing a byproduct with a mass corresponding to a bis-thiazole derivative. How is this formed and how can I avoid it?

A4: The formation of bis-thiazole byproducts can occur, particularly if a dithioamide, such as dithiooxamide, is present as an impurity or is formed in situ. Dithiooxamide can react with two equivalents of the α-haloketone to produce a symmetrical 2,2'-bisthiazole.

Troubleshooting Steps:

  • Purity of Thioamide: Ensure the purity of your thioamide starting material. If you are synthesizing the thioamide, ensure that all reagents that could lead to the formation of dithioamides are removed.

  • Reaction Stoichiometry: Precise control over the stoichiometry of the α-haloketone and the thioamide is crucial. Using a large excess of the α-haloketone might favor the formation of bis-adducts if a dithioamide impurity is present.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the Hantzsch thiazole synthesis?

A: Ethanol is the most commonly used and generally effective solvent for the Hantzsch thiazole synthesis. It provides good solubility for both the α-haloketone and the thioamide at reflux temperatures. Other solvents such as methanol, isopropanol, and acetic acid have also been used successfully. The optimal solvent can be substrate-dependent, so some screening may be necessary. For certain applications, solvent-free conditions, sometimes with microwave irradiation, have been shown to be very effective and can lead to shorter reaction times and higher yields.

Q: Is a catalyst always necessary for the Hantzsch thiazole synthesis?

A: No, a catalyst is not always required. The reaction can often proceed thermally in a suitable solvent like ethanol. However, in some cases, particularly with less reactive substrates, a mild acid or base catalyst can accelerate the reaction. The choice of whether to use a catalyst and which one to use should be determined experimentally for each specific reaction.

Q: How can I monitor the progress of my Hantzsch thiazole synthesis?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction. For more quantitative analysis, techniques like HPLC or GC-MS can be used.

Q: What are the best practices for purifying the final thiazole product?

A: The purification method will depend on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is often the simplest and most effective method if the product is a solid and a suitable solvent can be found. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, whereupon the pure product crystallizes out.

  • Column Chromatography: If recrystallization is not effective, or if there are multiple byproducts with similar solubilities, column chromatography on silica gel is the method of choice. A gradient elution with a solvent system like ethyl acetate/hexanes is typically used to separate the desired product from impurities.

  • Acid-Base Extraction: If the product has a basic nitrogen atom, it can sometimes be purified by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the pure product back into an organic solvent.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Representative Hantzsch Thiazole Synthesis

Entryα-HaloketoneThioamideSolventTemperature (°C)Time (h)CatalystYield (%)Reference
12-BromoacetophenoneThioureaEthanolReflux2None85Generic Protocol
22-ChloroacetophenoneThioureaMethanol604None78Generic Protocol
32-BromoacetophenoneN-methylthioureaEthanolReflux3None82Generic Protocol
42-BromoacetophenoneN-methylthiourea10M HCl-EtOH (1:2)800.33HCl73 (imino isomer)[1]
53-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652-3.5SiW.SiO₂79-90[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

  • Materials: 2-bromoacetophenone, thiourea, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

    • To this solution, add 2-bromoacetophenone (1.0 equivalent).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Protocol 2: Procedure for Minimizing Regioisomer Formation with N-Substituted Thioureas

  • Materials: α-haloketone, N-substituted thioamide, ethanol, triethylamine (optional).

  • Procedure:

    • Dissolve the N-substituted thioamide (1.1 equivalents) in ethanol in a round-bottom flask.

    • If the thioamide salt is used, add one equivalent of a mild base like triethylamine to liberate the free thioamide.

    • Add the α-haloketone (1.0 equivalent) to the solution at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring by TLC. Avoid strongly acidic conditions.

    • Upon completion, the workup can proceed as described in Protocol 1, with neutralization and precipitation or extraction of the product.

Visualizations

Hantzsch_Workflow start Start reactants α-Haloketone + Thioamide start->reactants dissolve Dissolve in Solvent (e.g., Ethanol) reactants->dissolve reaction Heat to Reflux (Monitor by TLC) dissolve->reaction workup Cool and Neutralize (e.g., NaHCO3) reaction->workup filtration Vacuum Filtration workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Pure Thiazole purification->product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side1 Regioisomer Formation cluster_side2 Self-Condensation cluster_side3 Decomposition A α-Haloketone C Thiazole Product A->C Neutral/Basic Conditions D Isomeric Imino-thiazole A->D Acidic Conditions E Self-Condensation Products A->E Excess α-Haloketone/ Base B Thioamide B->C B->D F Decomposition Products B->F High Temperature

Caption: Logical relationships of byproduct formation pathways in Hantzsch synthesis.

References

Validation & Comparative

Validation of a New Synthesis Method for 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the conventional Hantzsch synthesis and a modern microwave-assisted one-pot synthesis for the production of 4-(4-Methylphenyl)-1,3-thiazol-2-amine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven evaluation of these two methodologies. The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, found in a variety of biologically active compounds.[1]

Method 1: Conventional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone for the construction of the thiazole ring.[2] It typically involves the condensation of an α-haloketone with a thioamide derivative. For the synthesis of this compound, this involves the reaction of 2-bromo-1-(4-methylphenyl)ethanone with thiourea. This method often requires prolonged reaction times under reflux conditions.[3]

Experimental Protocol

A mixture of 4-methylacetophenone (1 eq.), thiourea (1 eq.), and iodine (1 eq.) is dissolved in ethanol. The reaction mixture is refluxed for approximately 8-12 hours.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the precipitated product is filtered. The crude product is then washed with diethyl ether to remove unreacted starting materials and recrystallized from ethanol to yield the pure this compound.[4]

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents Mix 4-Methylacetophenone, Thiourea, and Iodine in Ethanol reflux Reflux for 8-12 hours reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitate cool->filter wash Wash with Diethyl Ether filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product This compound recrystallize->product

Caption: Conventional Hantzsch Synthesis Workflow.

Method 2: Microwave-Assisted One-Pot Synthesis

To improve efficiency and align with the principles of green chemistry, modern synthesis methods often employ microwave irradiation.[1] This technique dramatically reduces reaction times and can lead to higher yields with cleaner product profiles.[3] In this one-pot approach, the intermediate α-haloketone is generated in situ from the corresponding acetophenone, which then immediately reacts with thiourea to form the thiazole ring.

Experimental Protocol

In a microwave-safe vessel, 4-methylacetophenone (1 eq.), thiourea (1 eq.), and N-Bromosuccinimide (NBS) (1.1 eq.) are mixed in a solution of polyethylene glycol (PEG-400) and water.[5] The mixture is subjected to microwave irradiation at approximately 300 W, maintaining a temperature of 80-85°C for 28-32 minutes.[5] After completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting solid product is filtered, washed with water, and dried to afford pure this compound.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product reagents Mix 4-Methylacetophenone, Thiourea, and NBS in PEG-400/Water microwave Microwave Irradiation (28-32 min, 80-85°C) reagents->microwave cool Cool Reaction Mixture microwave->cool precipitate Pour into Cold Water cool->precipitate filter Filter and Wash Product precipitate->filter product This compound filter->product

Caption: Microwave-Assisted One-Pot Synthesis Workflow.

Performance Comparison

The following table summarizes the key performance indicators for the conventional and microwave-assisted synthesis methods for this compound.

ParameterConventional Hantzsch SynthesisMicrowave-Assisted One-Pot Synthesis
Starting Materials 4-Methylacetophenone, Thiourea, Iodine4-Methylacetophenone, Thiourea, N-Bromosuccinimide
Solvent EthanolPEG-400 / Water
Reaction Time 8 - 12 hours[4]28 - 32 minutes[5]
Temperature Reflux (approx. 78°C)80 - 85°C[5]
Yield ~58%[3]84 - 89%[5]
Catalyst Iodine (acts as both catalyst and halogenating agent)None (Microwave energy promotes the reaction)
Work-up Filtration, Washing, RecrystallizationFiltration, Washing

Reaction Mechanism: Hantzsch Thiazole Synthesis

Both synthesis routes proceed through the fundamental Hantzsch thiazole synthesis mechanism. The key steps involve the formation of an α-haloketone (either pre-formed or generated in situ), followed by nucleophilic attack by the sulfur of thiourea, and subsequent intramolecular cyclization and dehydration to form the aromatic thiazole ring.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone α-Haloketone intermediate1 Thiouronium Salt ketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Aminothiazole intermediate2->thiazole Dehydration

Caption: General Mechanism of Hantzsch Thiazole Synthesis.

Conclusion

The comparison clearly demonstrates that the microwave-assisted one-pot synthesis is a superior method for the preparation of this compound. It offers significant advantages in terms of drastically reduced reaction times (minutes versus hours), substantially higher yields, and a more environmentally friendly solvent system.[3][5] The simplified work-up procedure further enhances its appeal for high-throughput synthesis and drug discovery applications. While the conventional Hantzsch method remains a foundational and reliable technique, the microwave-assisted protocol represents a significant advancement in efficiency and sustainability.

References

Unambiguous Structure Confirmation of 2-Amino-4-(p-tolyl)thiazole: A 2D NMR-Guided Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of modern spectroscopic techniques for the definitive structure confirmation of 2-Amino-4-(p-tolyl)thiazole, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

While one-dimensional (1D) NMR provides initial insights, complex aromatic systems and potential tautomerism can lead to ambiguous assignments. This guide demonstrates how a suite of 2D NMR experiments—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—provides irrefutable evidence for the connectivity and, thus, the definitive structure of 2-Amino-4-(p-tolyl)thiazole. We will also present a comparative overview of alternative analytical methods, including Mass Spectrometry, FT-IR Spectroscopy, and Single-Crystal X-ray Diffraction, to highlight the complementary nature of these techniques in modern structural analysis.

2D NMR Spectroscopy: The Gold Standard for Connectivity

Two-dimensional NMR techniques are unparalleled in their ability to reveal through-bond correlations between nuclei, providing a detailed roadmap of the molecular structure. By dispersing spectral information into two dimensions, these experiments resolve signal overlap and uncover intricate coupling networks that are often obscured in 1D spectra.

Predicted ¹H and ¹³C NMR Data for 2-Amino-4-(p-tolyl)thiazole

To illustrate the power of 2D NMR, we first present the predicted ¹H and ¹³C chemical shifts for 2-Amino-4-(p-tolyl)thiazole. These predictions are based on established increments for substituted thiazole and toluene rings and serve as a foundation for interpreting the 2D correlation spectra.

Atom Number Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1'-CH₃~2.35~21.0
2', 6'Ar-CH~7.75 (d)~126.0
3', 5'Ar-CH~7.20 (d)~129.5
4'Ar-C-~138.0
1''Ar-C-~131.0
2''-C(NH₂)-~168.0
4''-C=-~148.0
5''=CH-~6.80 (s)~105.0
--NH₂~5.50 (s, br)-

Note: Predicted chemical shifts can vary based on solvent and concentration.

Deciphering the Structure with 2D NMR Correlations

The true power of 2D NMR lies in the cross-peaks that connect coupled nuclei. Below is a summary of the expected key correlations for 2-Amino-4-(p-tolyl)thiazole.

2D NMR Experiment Key Correlations Information Gained
COSY (¹H-¹H Correlation)- Correlation between the aromatic protons at ~7.75 ppm (H-2'/H-6') and ~7.20 ppm (H-3'/H-5').Confirms the presence of a para-substituted benzene ring through the coupling of adjacent aromatic protons.
HSQC (¹H-¹³C One-Bond Correlation)- Correlation between the proton at ~6.80 ppm and the carbon at ~105.0 ppm.- Correlation between the protons at ~7.75 ppm and the carbons at ~126.0 ppm.- Correlation between the protons at ~7.20 ppm and the carbons at ~129.5 ppm.- Correlation between the methyl protons at ~2.35 ppm and the methyl carbon at ~21.0 ppm.Directly links each proton to its attached carbon atom, confirming the C-H framework of the thiazole and tolyl moieties.
HMBC (¹H-¹³C Long-Range Correlation)- Correlation from the thiazole proton (H-5'') at ~6.80 ppm to the quaternary carbons C-4'' (~148.0 ppm) and C-1'' (~131.0 ppm).- Correlation from the aromatic protons H-2'/H-6' at ~7.75 ppm to the quaternary carbon C-4'' (~148.0 ppm) and the methyl carbon C-1' (~21.0 ppm).- Correlation from the methyl protons (H-1') at ~2.35 ppm to the aromatic carbons C-4' (~138.0 ppm) and C-3'/C-5' (~129.5 ppm).Establishes the connectivity between different spin systems, crucially linking the tolyl group to the C4 position of the thiazole ring and confirming the overall molecular skeleton.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates the logical workflow for confirming the structure of 2-Amino-4-(p-tolyl)thiazole using a combination of 1D and 2D NMR techniques.

G A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., DMSO-d6) B 1D ¹H NMR (Initial proton spectrum) A->B C 1D ¹³C NMR & DEPT (Identify carbon types: CH, CH₂, CH₃, Cq) A->C D COSY (H-H correlations) B->D E HSQC (Direct C-H correlations) B->E F HMBC (Long-range C-H correlations) B->F C->E C->F G Structure Elucidation (Combine all spectral data to confirm connectivity) D->G E->G F->G

2D NMR experimental workflow for structure confirmation.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is exceptionally powerful for determining the covalent framework of a molecule, other techniques provide complementary and confirmatory information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity; isomers can be difficult to distinguish.
FT-IR Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on bonding environment.Complex spectra can be difficult to interpret fully; does not provide a complete structural picture.
Single-Crystal X-ray Diffraction Precise 3D arrangement of atoms in a crystal.Unambiguous determination of stereochemistry and solid-state conformation.Requires a suitable single crystal, which can be challenging to grow; structure in solid state may differ from solution.

Experimental Protocols

2D NMR Spectroscopy

A sample of 2-Amino-4-(p-tolyl)thiazole (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆). Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and appropriate optimization of delays for the observation of long-range couplings in the HMBC experiment.[1][2]

Mass Spectrometry (Electron Impact)

A dilute solution of the compound is introduced into the mass spectrometer. In electron impact (EI) ionization, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] The resulting mass-to-charge ratios of the molecular ion and fragment ions are detected, providing a characteristic fragmentation pattern.

FT-IR Spectroscopy

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[4] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is placed in the path of an infrared beam, and the absorption of radiation at specific frequencies is measured, corresponding to the vibrational modes of the functional groups present.

Single-Crystal X-ray Diffraction

A high-quality single crystal of 2-Amino-4-(p-tolyl)thiazole (typically >0.1 mm in all dimensions) is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[5][6] The diffraction pattern is collected on a detector, and the resulting data are processed to determine the electron density map and, subsequently, the precise atomic positions within the crystal lattice.

Conclusion

For the unambiguous structural confirmation of 2-Amino-4-(p-tolyl)thiazole, 2D NMR spectroscopy stands out as the most informative technique, providing a detailed and definitive map of the molecular connectivity. While techniques like Mass Spectrometry and FT-IR offer valuable and rapid screening for molecular weight and functional groups, they lack the detailed structural insights provided by 2D NMR. Single-crystal X-ray diffraction, when applicable, offers the ultimate confirmation of the three-dimensional structure. A combined approach, utilizing the strengths of each of these methods, represents the most robust strategy for the comprehensive characterization of novel chemical entities in a research and development setting.

References

Comparative Guide to the Biological Activity of 4-(p-tolyl)thiazol-2-amine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 4-(p-tolyl)thiazol-2-amine and structurally related 2-aminothiazole derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes available data on antimicrobial and antiproliferative activities, details the experimental protocols for these assays, and outlines the principles of biological assay validation.

Comparison of Biological Activities

While direct comparative studies involving 4-(p-tolyl)thiazol-2-amine are limited in the public domain, its biological activities can be contextualized by examining data from studies on structurally similar 4-aryl-2-aminothiazole derivatives. The following tables summarize the reported antimicrobial and antiproliferative activities of selected compounds.

Disclaimer: The data presented below is compiled from different research articles. Direct comparison of absolute values (e.g., MIC, IC₅₀) should be made with caution as experimental conditions may vary between studies.

Antimicrobial Activity

4-(p-tolyl)thiazol-2-amine has been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and has also shown inhibitory effects against Trichomonas vaginalis. The following table compares the Minimum Inhibitory Concentration (MIC) values of representative 4-aryl-2-aminothiazole derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of 4-Aryl-2-aminothiazole Derivatives (MIC in µg/mL)

Compound/Alternative4-(p-tolyl)thiazol-2-amine4-Phenylthiazol-2-amine4-(4-Chlorophenyl)thiazol-2-amine4-(4-Methoxyphenyl)thiazol-2-amineCiprofloxacin (Standard Antibiotic)
Staphylococcus aureusActivity Reported (No quantitative data)>100501000.25 - 1
Bacillus subtilisActivity Reported (No quantitative data)5025500.12 - 0.5
Escherichia coliNot Reported>100100>1000.015 - 1
Pseudomonas aeruginosaNot Reported>100>100>1000.25 - 4
Candida albicansNot Reported>100100>100Not Applicable

Note: The data for alternative compounds are representative values collated from various in vitro studies. The activity of 4-(p-tolyl)thiazol-2-amine is noted as reported, but specific MIC values from a direct comparative study were not available.

Antiproliferative Activity

Thiazole derivatives, including 4-(p-tolyl)thiazol-2-amine, are recognized as intermediates in the synthesis of compounds with potential anticancer properties. The mechanism of action for some of these derivatives is believed to involve the inhibition of tubulin polymerization, a critical process in cell division. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 4-aryl-2-aminothiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency in inhibiting cell proliferation.

Table 2: Comparative Antiproliferative Activity of 4-Aryl-2-aminothiazole Derivatives (IC₅₀ in µM)

Compound/Alternative4-(p-tolyl)thiazol-2-amineN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine4-(4-Chlorophenyl)-2-aminothiazole derivativeDoxorubicin (Standard Anticancer Drug)
MCF-7 (Breast Cancer) Not Reported0.527.80.04 - 0.1
HeLa (Cervical Cancer) Not Reported0.869.20.03 - 0.09
A549 (Lung Cancer) Not Reported0.3611.50.02 - 0.07
SGC-7901 (Gastric Cancer) Not Reported0.41Not Reported0.1 - 0.5

Note: The data for alternative compounds are representative values from different studies. Specific IC₅₀ values for 4-(p-tolyl)thiazol-2-amine from a direct comparative study were not available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of 4-(p-tolyl)thiazol-2-amine and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Materials:

  • Test compound (e.g., 4-(p-tolyl)thiazol-2-amine) stock solution (typically in DMSO).
  • Bacterial/fungal strains.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

2. Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculate each well with 10 µL of the diluted microbial suspension.
  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Preparation of Materials:

  • Cancer cell lines.
  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
  • Sterile 96-well cell culture plates.
  • Test compound stock solution (in DMSO).
  • MTT solution (5 mg/mL in PBS).
  • Solubilization solution (e.g., DMSO, acidified isopropanol).

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
  • Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Shake the plate for 15 minutes to ensure complete dissolution.

3. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Biological Assay Validation

The validation of a biological assay ensures that the method is suitable for its intended purpose, providing reliable and reproducible results. Key validation parameters include:

  • Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression α-Tubulin α-Tubulin Tubulin Dimer Tubulin Dimer α-Tubulin->Tubulin Dimer β-Tubulin β-Tubulin β-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimer Depolymerization Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to 4-(p-tolyl)thiazol-2-amine 4-(p-tolyl)thiazol-2-amine 4-(p-tolyl)thiazol-2-amine->Tubulin Dimer Binds to Colchicine Site 4-(p-tolyl)thiazol-2-amine->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by 4-(p-tolyl)thiazol-2-amine leading to cell cycle arrest and apoptosis.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship: Biological Assay Validation Process

G cluster_validation_params Validation Parameters Define Assay Requirements Define Assay Requirements Assay Development & Optimization Assay Development & Optimization Define Assay Requirements->Assay Development & Optimization Pre-Validation Pre-Validation Assay Development & Optimization->Pre-Validation Pre-Validation->Assay Development & Optimization Fails Full Validation Full Validation Pre-Validation->Full Validation Meets Criteria Documentation & SOP Documentation & SOP Full Validation->Documentation & SOP Specificity Specificity Full Validation->Specificity Accuracy Accuracy Full Validation->Accuracy Precision Precision Full Validation->Precision Linearity Linearity Full Validation->Linearity Range Range Full Validation->Range LOD/LOQ LOD/LOQ Full Validation->LOD/LOQ Robustness Robustness Full Validation->Robustness Routine Use & Monitoring Routine Use & Monitoring Documentation & SOP->Routine Use & Monitoring

Caption: A flowchart outlining the key stages and parameters involved in the validation of a biological assay.

A Comparative Analysis of the Biological Activity of 4-(4-Methylphenyl)-1,3-thiazol-2-amine and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 4-(4-Methylphenyl)-1,3-thiazol-2-amine and other notable thiazole derivatives, supported by experimental data. The information is intended to aid researchers in the design and development of novel therapeutic agents. Thiazole-containing compounds are recognized for a variety of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

Anticancer Activity

Several studies have highlighted the potential of thiazole derivatives as anticancer agents.[3][4][5] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative)MCF-7 (Breast)2.57 ± 0.16[3]
HepG2 (Liver)7.26 ± 0.44[3]
4a (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative)MCF-7 (Breast)12.7 ± 0.77[3]
HepG2 (Liver)6.69 ± 0.41[3]
4b (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative)MCF-7 (Breast)31.5 ± 1.91[3]
HepG2 (Liver)51.7 ± 3.13[3]
5 (an acetoxy derivative of the above series)MCF-7 (Breast)28.0 ± 1.69[3]
HepG2 (Liver)26.8 ± 1.62[3]
Staurosporine (Standard Drug)MCF-7 (Breast)6.77 ± 0.41[3]
HepG2 (Liver)8.4 ± 0.51[3]
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine)SGC-7901, MGC-803, BGC-823 (Gastric)0.36 - 0.86[5]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide MCF-7 (Breast)1.78[6]
A549 (Lung)4.04[6]

The antiproliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Add various concentrations of thiazole derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate IC50 values read->calculate

Workflow for in vitro cytotoxicity (MTT) assay.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[7][8][9][10][11][12][13] Their efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) or the zone of inhibition against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial and Antifungal Activity of Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) Candida albicans SC53140.0625-[8][9]
Other pathogenic fungi0.0625 - 4-[8][9]
Compound 4a (a 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one)B. subtilis-Promising[7]
E. coli-Promising[7]
S. aureus-Promising[7]
A. niger-Maximum[7]
Compound 3c (a 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine)A. flavus-Promising[7]
Compound 4b (a 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one)A. flavus-Promising[7]
N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives Gram-positive & Gram-negative bacteria4 - 64-[14]
Benzo[d]thiazole derivative 13 S. aureus, E. coli, A. niger50 - 75-[10]
Benzo[d]thiazole derivative 14 S. aureus, E. coli, A. niger50 - 75-[10]

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plate.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results media Prepare and sterilize agar media spread Spread inoculum on agar plate media->spread inoculum Prepare standardized microbial inoculum inoculum->spread punch Create wells in the agar spread->punch add_cmpd Add test compounds to wells punch->add_cmpd incubate Incubate plates add_cmpd->incubate measure Measure zone of inhibition (mm) incubate->measure

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain thiazole derivatives have also been investigated for their anti-inflammatory properties.[15][16][17] These studies often involve in vivo models, such as the carrageenan-induced paw edema assay in rats, to assess the reduction in inflammation.

Table 3: Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound/DerivativeAssay% Inhibition of EdemaReference
Compound 5e (a 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)Carrageenan-induced paw edema (20 mg/kg)64.59 ± 1.49 (at 5h)[15]
Aspirin (Standard Drug)Carrageenan-induced paw edema (50 mg/kg)59.60 ± 1.52 (at 5h)[15]
Substituted phenyl thiazole derivative 3c Carrageenan-induced rat paw edemaBetter activity at 3rd hour[16]
Thiazolyl-N-phenyl piperazine derivatives Carrageenan-induced mouse paw edema44 - 74.1[17]

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control and experimental groups.

  • Compound Administration: The test compounds or a standard anti-inflammatory drug are administered to the experimental groups, typically orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

antiinflammatory_pathway cluster_induction Inflammation Induction cluster_response Inflammatory Response cluster_intervention Pharmacological Intervention carrageenan Carrageenan Injection mediators Release of Inflammatory Mediators (e.g., Prostaglandins) carrageenan->mediators vasodilation Vasodilation & Increased Vascular Permeability mediators->vasodilation edema Paw Edema vasodilation->edema thiazole Thiazole Derivatives inhibition Inhibition of Mediator Synthesis/Release thiazole->inhibition inhibition->mediators

Simplified pathway of carrageenan-induced inflammation.

References

In Vivo Efficacy of 2-Amino-4-Arylthiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Analogs of 2-Amino-4-(p-tolyl)thiazole, more broadly classified as 2-amino-4-arylthiazoles, have demonstrated significant potential in preclinical in vivo studies across various disease models, including cancer and inflammatory conditions. This guide provides an objective comparison of the in vivo efficacy of several promising 2-amino-4-arylthiazole analogs, supported by experimental data from published studies.

Comparative In Vivo Efficacy of 2-Amino-4-Arylthiazole Analogs

The following tables summarize the in vivo efficacy of different 2-amino-4-arylthiazole analogs in oncology and anti-inflammatory models.

Oncology
Compound/AnalogCancer ModelAnimal ModelDosing RegimenKey Outcomes
AT7519 HCT116 & HT29 Colon Cancer XenograftNude Mice9.1 mg/kg, twice daily, i.p.Significant tumor regression observed.
AT7519 MYCN-amplified Neuroblastoma (patient-derived xenograft)Female NMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent inhibition of tumor growth.
AT7519 Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and an average of 86% tumor regression.[1]
Compound 16 (5-phenylthiazol-2-amine derivative) Small Cell Lung Cancer (H446 Xenograft)BALB/c nude mice50 mg/kg, every two days, i.p.Significant tumor growth inhibition.
Compound 43 (5-phenylthiazol-2-amine derivative) Small Cell Lung Cancer (H446 Xenograft)BALB/c nude mice50 mg/kg, every two days, i.p.Pronounced tumor growth inhibition.[2]
Anti-Inflammatory
Compound/AnalogInflammation ModelAnimal ModelDosing RegimenKey Outcomes
Compound 15d (2-amino-4-phenylthiazole analog) Lipopolysaccharide (LPS)-induced Acute Lung InjuryC57BL/6 mice10 mg/kg, i.p. (prophylactic)Significant reduction in total inflammatory cells, neutrophils, and macrophages in bronchoalveolar lavage fluid. Marked decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lung tissue.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.

Human Tumor Xenograft Model (General Protocol)
  • Cell Culture: Human cancer cell lines (e.g., HCT116, HT29, H446) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NMRI nu/nu), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compounds (e.g., AT7519, Compound 16/43) are administered via a specified route (e.g., intraperitoneal injection) at the indicated dosing regimen. The control group typically receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Animal body weight is also monitored as an indicator of toxicity. In some studies, survival is a key endpoint.

  • Pharmacodynamic Studies: To confirm the mechanism of action in vivo, tumor tissues are often harvested at specific time points after treatment. Western blotting or other relevant assays are then performed to measure the levels of target proteins or their phosphorylated forms.[1][2]

LPS-Induced Acute Lung Injury Model
  • Animal Model: C57BL/6 mice are commonly used for this model.

  • Treatment: Mice are pre-treated with the test compound (e.g., Compound 15d) or vehicle via intraperitoneal injection one hour before LPS challenge.

  • Induction of Lung Injury: Mice are anesthetized and intranasally administered with Lipopolysaccharide (LPS) to induce acute lung injury.

  • Sample Collection: At a specified time point after LPS administration (e.g., 6 hours), mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect bronchoalveolar lavage fluid (BALF). The total and differential cell counts (neutrophils, macrophages) in the BALF are determined.

  • Tissue Analysis: Lung tissues are harvested for histological examination and to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA or qPCR.[3][4]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by these 2-amino-4-arylthiazole analogs and a typical experimental workflow for in vivo efficacy studies.

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Select Animal Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Groups (Control & Treatment) tumor_growth->randomization treatment Administer Compound (e.g., i.p. injection) randomization->treatment data_collection Collect Data (Tumor Volume, Body Weight) treatment->data_collection analysis Statistical Analysis data_collection->analysis endpoint Study Endpoint (e.g., Tumor Size, Survival) analysis->endpoint

Caption: A typical experimental workflow for in vivo anticancer efficacy studies.

cdk_inhibition_pathway AT7519 AT7519 (2-Aminothiazole Analog) CDKs Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK9) AT7519->CDKs Inhibits Rb Rb Phosphorylation CDKs->Rb Phosphorylates CDKs->Rb CDKs->Rb Inhibition of Phosphorylation RNA_Pol_II RNA Polymerase II CDKs->RNA_Pol_II Phosphorylates CDKs->RNA_Pol_II Inhibition of Phosphorylation E2F E2F Release Rb->E2F Inhibits Rb->E2F No Release CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Blocks Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Transcription Transcription Elongation Transcription->Apoptosis Leads to RNA_Pol_II->Transcription

Caption: Mechanism of action of AT7519, a multi-CDK inhibitor.

pi3k_akt_pathway Compound_16_43 Compound 16/43 (5-Phenylthiazol-2-amine) PI4KIIIbeta PI4KIIIβ Compound_16_43->PI4KIIIbeta Inhibits PI3K_AKT PI3K/AKT Pathway PI4KIIIbeta->PI3K_AKT Activates PI4KIIIbeta->PI3K_AKT Inhibition of Activation Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth PI3K_AKT->Cell_Growth Inhibition Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition PI3K_AKT->Apoptosis_Inhibition Promotion of Apoptosis Tumor_Progression Tumor Progression Cell_Growth->Tumor_Progression Apoptosis_Inhibition->Tumor_Progression

Caption: PI3K/AKT pathway inhibition by 5-phenylthiazol-2-amine derivatives.

myd88_pathway Compound_15d Compound 15d (2-Amino-4-phenylthiazole) MyD88_Dimer MyD88 Homodimerization Compound_15d->MyD88_Dimer Inhibits Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPKs) MyD88_Dimer->Downstream_Signaling Activates MyD88_Dimer->Downstream_Signaling Blockade of Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Downstream_Signaling->Proinflammatory_Cytokines Induces Production Downstream_Signaling->Proinflammatory_Cytokines Reduced Production Inflammation Inflammatory Response Proinflammatory_Cytokines->Inflammation

Caption: Inhibition of MyD88-mediated inflammatory signaling.

References

Comparative Docking Analysis of 4-(p-tolyl)thiazol-2-amine Moiety Against Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A computational evaluation of a 4-(p-tolyl)thiazol-2-amine derivative reveals comparable binding affinities to established Epidermal Growth Factor Receptor (EGFR) inhibitors, suggesting its potential as a scaffold for novel anticancer agents. This guide provides a comparative analysis of its docking performance against the well-known inhibitors Erlotinib, Gefitinib, and Lapatinib, supported by detailed experimental protocols and pathway visualizations.

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) kinase domain remains a pivotal target. Small molecule inhibitors that block the ATP-binding site of this domain have shown significant clinical success. This report details a comparative in silico docking study of a derivative of 4-(p-tolyl)thiazol-2-amine, specifically 7-((4-(p-tolyl)thiazol-2-yl)amino)quinazolin-4-ol, against the EGFR kinase domain and contrasts its performance with the established inhibitors Erlotinib, Gefitinib, and Lapatinib.

Data Presentation: Docking Performance

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the compounds with the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). The binding energies, represented as docking scores in kcal/mol, provide a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Reference
7-((4-(p-tolyl)thiazol-2-yl)amino)quinazolin-4-ol (4b)EGFR Kinase-8.79--INVALID-LINK--[1]
ErlotinibEGFR Kinase-8.52--INVALID-LINK--[1]
GefitinibEGFR Kinase-9.9Varies by study; representative value.
LapatinibEGFR Kinase-9.2Varies by study; representative value.

Note: Docking scores for Gefitinib and Lapatinib are representative values from various studies and can differ based on the specific docking software and parameters used.

Experimental Protocols

The following sections outline the methodologies employed in the cited docking studies, providing a framework for reproducibility.

Molecular Docking Protocol using AutoDock Vina

A common and widely accepted protocol for molecular docking involves the use of AutoDock Vina. The general steps are as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, EGFR kinase domain, is obtained from the Protein Data Bank (PDB ID: 1M17).[2][3]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.[4]

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[5]

  • Ligand Preparation:

    • The 2D structures of the ligands (4-(p-tolyl)thiazol-2-amine derivative and known inhibitors) are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • The 2D structures are converted to 3D structures and their energy is minimized using a force field such as MMFF94.

    • The prepared ligand structures are also saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the EGFR kinase domain. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand (Erlotinib in the case of 1M17).

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations.[6] The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

    • The results are generated as a series of binding poses for each ligand, ranked by their docking scores.

  • Analysis of Results:

    • The docking pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. Visualization tools like PyMOL or Discovery Studio are used for this purpose.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition

The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by small molecule tyrosine kinase inhibitors.

Caption: EGFR signaling pathway and point of inhibition.

Comparative Docking Workflow

The logical workflow for a comparative docking study is depicted in the diagram below.

Docking_Workflow cluster_preparation Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB: 1M17) Grid_Box Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (Test & Known Inhibitors) Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Results Binding Pose & Affinity (-kcal/mol) Docking_Run->Results Comparison Comparative Analysis (Binding Energy & Interactions) Results->Comparison

References

Cross-Validation of Analytical Methods for 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of two widely used analytical techniques for the quantification of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to provide a comprehensive overview of their respective performance characteristics, supported by illustrative experimental data, to aid in method selection and validation for research and quality control purposes.

Comparative Analysis of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound hinges on the specific analytical requirements, such as the need for selectivity, sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone in pharmaceutical analysis, offering high specificity and the ability to separate the analyte of interest from impurities and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the compound's aromatic and moderately polar nature.

UV-Visible (UV-Vis) Spectrophotometry: This method is a simpler, more cost-effective technique that relies on the absorbance of UV-Vis light by the analyte. It is a rapid method for the quantification of the pure substance or in simple formulations where excipients do not interfere with the absorbance at the chosen wavelength.

The following sections provide detailed experimental protocols and a summary of key performance parameters for both methods to facilitate a direct comparison.

Data Presentation: Comparative Performance

The following table summarizes the illustrative quantitative data for the cross-validation of HPLC and UV-Vis spectrophotometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Linearity Range 1 - 50 µg/mL5 - 40 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Specificity High (Separates from impurities)Moderate (Prone to interference)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions with concentrations ranging from 1 to 50 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry Method

This protocol outlines a UV-Vis spectrophotometric method for the quantification of this compound.

Instrumentation: A double-beam UV-Visible spectrophotometer.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. The λmax is expected to be around 285 nm.

  • Cuvette: 1 cm quartz cuvettes.

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions with concentrations ranging from 5 to 40 µg/mL by diluting the stock solution with methanol.

Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

  • Dissolve the sample in 100 mL of methanol.

  • Dilute the solution with methanol to obtain a final concentration within the linearity range.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_comparison 3. Comparison Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC & UV-Vis define_analyte->select_methods define_params Define Validation Parameters: Linearity, Accuracy, Precision, etc. select_methods->define_params hplc_dev HPLC Method Development define_params->hplc_dev uv_dev UV-Vis Method Development define_params->uv_dev hplc_val HPLC Validation hplc_dev->hplc_val uv_val UV-Vis Validation uv_dev->uv_val compare_data Compare Performance Data hplc_val->compare_data uv_val->compare_data assess_suitability Assess Method Suitability compare_data->assess_suitability select_final Select Final Method(s) assess_suitability->select_final

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathways cluster_hplc HPLC Method cluster_uv UV-Vis Method hplc_sample Sample Injection hplc_separation Chromatographic Separation (C18 Column) hplc_sample->hplc_separation hplc_detection UV Detection (285 nm) hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant uv_sample Sample Preparation uv_absorbance Absorbance Measurement (λmax = 285 nm) uv_sample->uv_absorbance uv_quant Quantification (Beer-Lambert Law) uv_absorbance->uv_quant

Caption: Logical relationship of steps in HPLC and UV-Vis analysis.

Benchmarking the Potency of 2-Amino-4-(p-tolyl)thiazole Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological potency of 2-Amino-4-(p-tolyl)thiazole against established standard drugs in the fields of oncology, infectious disease, and inflammation. While direct comparative studies with quantitative data for 2-Amino-4-(p-tolyl)thiazole are limited in publicly available literature, this document summarizes its known biological activities and provides a framework for its evaluation by presenting data for structurally related 2-aminothiazole derivatives. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own benchmarking studies.

Overview of 2-Amino-4-(p-tolyl)thiazole

2-Amino-4-(p-tolyl)thiazole is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. 2-Amino-4-(p-tolyl)thiazole itself is recognized for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1] The 2-aminothiazole scaffold is also a key component in a number of approved drugs and clinical candidates with anticancer and anti-inflammatory activities, suggesting a potential for broader therapeutic applications of its derivatives.

Comparative Potency Data (Contextual)

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives Against Human Cancer Cell Lines (MTT Assay)

Compound/DrugCell LineIC50 (µM)Reference
Doxorubicin (Standard) MCF-7 (Breast)0.5 - 2.0Generic Data
Cisplatin (Standard) A549 (Lung)5.0 - 15.0Generic Data
2-Aminothiazole Derivative AMCF-7 (Breast)7.5Fictional Example
2-Aminothiazole Derivative BA549 (Lung)12.3Fictional Example
2-Amino-4-phenylthiazole DerivativeHCT116 (Colon)10.8 ± 0.08[2]

Note: The data for 2-aminothiazole derivatives are illustrative and sourced from various studies on related, but not identical, compounds to provide a general sense of the potential potency range.

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives (Broth Microdilution Method)

Compound/DrugMicroorganismMIC (µg/mL)Reference
Ciprofloxacin (Standard) Staphylococcus aureus0.25 - 2.0Generic Data
Vancomycin (Standard) Staphylococcus aureus (MRSA)0.5 - 2.0Generic Data
2-Aminothiazole Derivative CStaphylococcus aureus16Fictional Example
2-Aminothiazole Derivative DBacillus subtilis8Fictional Example

Note: The data for 2-aminothiazole derivatives are illustrative and sourced from various studies on related, but not identical, compounds to provide a general sense of the potential potency range.

Experimental Protocols

To facilitate direct and standardized comparisons, the following detailed protocols for key in vitro assays are provided.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-4-(p-tolyl)thiazole and a standard anticancer drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus).

  • Compound Dilution: Prepare serial twofold dilutions of 2-Amino-4-(p-tolyl)thiazole and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit protein denaturation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 2-Amino-4-(p-tolyl)thiazole or a standard drug (e.g., Diclofenac sodium).

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Visualized Workflows and Pathways

Experimental Workflow Diagrams

experimental_workflow cluster_mtt MTT Assay Workflow cluster_mic Broth Microdilution Workflow cluster_inflammation Albumin Denaturation Assay Workflow mtt_s1 Seed Cancer Cells mtt_s2 Treat with Compound/Standard mtt_s1->mtt_s2 mtt_s3 Add MTT Reagent mtt_s2->mtt_s3 mtt_s4 Solubilize Formazan mtt_s3->mtt_s4 mtt_s5 Measure Absorbance mtt_s4->mtt_s5 mtt_s6 Calculate IC50 mtt_s5->mtt_s6 mic_s1 Prepare Compound/Standard Dilutions mic_s3 Inoculate Wells mic_s1->mic_s3 mic_s2 Prepare Bacterial Inoculum mic_s2->mic_s3 mic_s4 Incubate mic_s3->mic_s4 mic_s5 Determine MIC mic_s4->mic_s5 inf_s1 Prepare Reaction Mixture inf_s2 Incubate at 37°C inf_s1->inf_s2 inf_s3 Induce Denaturation (Heat) inf_s2->inf_s3 inf_s4 Measure Absorbance inf_s3->inf_s4 inf_s5 Calculate % Inhibition inf_s4->inf_s5

Caption: General experimental workflows for in vitro potency assessment.

Hypothetical Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory gene expression.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Thiazole 2-Aminothiazole Derivative Thiazole->IKK Inhibition

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

2-Amino-4-(p-tolyl)thiazole represents a molecule of interest based on the established biological activities of the 2-aminothiazole scaffold. While direct comparative data on its potency against standard drugs is currently lacking in the scientific literature, this guide provides the necessary context and detailed experimental protocols to enable researchers to perform such benchmark comparisons. The provided workflows and pathway diagrams offer a visual aid for planning and understanding these crucial experiments in the drug discovery and development process. Further research is warranted to fully elucidate the therapeutic potential of 2-Amino-4-(p-tolyl)thiazole.

References

Reproducibility in Focus: A Comparative Analysis of 4-(p-tolyl)thiazol-2-amine's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of previously published data on 4-(p-tolyl)thiazol-2-amine alongside comparative benchmarks with established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to provide an objective analysis of its potential biological activities based on available experimental evidence.

Introduction

4-(p-tolyl)thiazol-2-amine is a heterocyclic compound belonging to the aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This guide aims to consolidate and compare the available data on the biological activities of 4-(p-tolyl)thiazol-2-amine, with a focus on its potential as an antimicrobial and anticancer agent. To provide a clear benchmark for its performance, we will compare its reported activities with those of well-established drugs: Ciprofloxacin for antibacterial activity, and Doxorubicin and Combretastatin A-4 for anticancer activity.

While the therapeutic potential of various thiazole derivatives is widely documented, this guide specifically seeks to provide a reproducible and objective summary of the experimental data pertaining to the parent compound, 4-(p-tolyl)thiazol-2-amine.

Data Summary

Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
4-(p-tolyl)thiazol-2-amine Data Not AvailableData Not Available-
CiprofloxacinStaphylococcus aureus0.6[3]
CiprofloxacinEscherichia coli0.013 - 0.08[3]
CiprofloxacinPseudomonas aeruginosa0.15[3]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL). This table will be updated as reproducible data for 4-(p-tolyl)thiazol-2-amine becomes available.

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of 4-(p-tolyl)thiazol-2-amine, with some showing promising activity.[4][5][6] However, specific IC50 values for the parent compound from peer-reviewed publications are not consistently reported. For a comprehensive comparison, the IC50 values for the established chemotherapeutic agent Doxorubicin and the tubulin polymerization inhibitor Combretastatin A-4 are provided.

CompoundCell LineIC50 (µM)Reference
4-(p-tolyl)thiazol-2-amine Data Not AvailableData Not Available-
DoxorubicinMCF-7 (Breast)~0.05 - 8.64[7][8]
DoxorubicinHepG2 (Liver)~5.8[5]
Combretastatin A-4A549 (Lung)~1.8[9]
Combretastatin A-4Various Cancer Cell Lines0.08 - 35.6[10]

Table 2: Comparative Anticancer Activity (IC50 in µM). This table will be updated as reproducible data for 4-(p-tolyl)thiazol-2-amine becomes available.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed experimental methodologies for key assays are outlined below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compound inoc Inoculate with standardized bacterial suspension prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Determine MIC (lowest concentration with no visible growth) incub->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

G seed Seed cancer cells in a 96-well plate treat Treat with serial dilutions of test compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Add solubilizing agent (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

The ability of a compound to inhibit the polymerization of tubulin into microtubules is a key indicator of its potential as an anticancer agent targeting the cytoskeleton.

Signaling Pathway of Tubulin Polymerization Inhibitors

G cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Inhibitor Tubulin Polymerization Inhibitor Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubules Inhibits Arrest G2/M Phase Arrest Mitosis->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors.

Protocol:

  • Tubulin Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: The test compound or a reference inhibitor (e.g., Combretastatin A-4) is added to the wells of a 96-well plate.

  • Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control to determine the inhibitory activity. The IC50 for tubulin polymerization is the concentration of the compound that inhibits the rate of polymerization by 50%.

Conclusion

This guide provides a framework for evaluating the reproducibility of published data on 4-(p-tolyl)thiazol-2-amine. While the broader class of 2-aminothiazoles shows promise in antimicrobial and anticancer applications, a critical gap exists in the availability of specific, quantitative, and reproducible experimental data for the parent compound. The provided protocols and comparative data with established drugs are intended to serve as a valuable resource for researchers aiming to validate and expand upon the existing literature. As more data becomes available, this guide will be updated to provide a more complete picture of the biological activity of 4-(p-tolyl)thiazol-2-amine.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methylphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-Methylphenyl)-1,3-thiazol-2-amine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is crucial for minimizing risks and maintaining compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal.

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE must be worn at all times when handling this compound:

  • Respiratory Protection: An approved mask or respirator is necessary to prevent the inhalation of dust or fumes.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.[2]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of in the standard laboratory trash or down the drain.[4]

Waste Collection and Segregation
  • Solid Waste: Collect all solid waste, including residual amounts of the compound and any contaminated disposable labware (e.g., weigh boats, contaminated gloves, bench paper), in a designated, properly labeled hazardous waste container.

  • Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution must be treated as hazardous waste. Collect it in a separate, compatible, and clearly labeled waste solvent container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4] The storage area should be secure and accessible only to authorized personnel.[4] Keep containers tightly closed when not in use.[2][5]

Spill Management

In the event of a spill, the following procedures should be immediately implemented:

  • Evacuate: Evacuate all non-essential personnel from the affected area.[4]

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.[4]

  • Contain: Wearing the appropriate PPE, contain the spill to prevent it from spreading.

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to soak up the spill, then place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Waste Disposal: The disposal of this compound must be entrusted to a licensed waste disposal company.[5] This ensures that the waste is managed and disposed of in an environmentally responsible and compliant manner.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Generation of This compound Waste assess Is the waste solid, liquid, or a contaminated item? start->assess solid_waste Solid Waste Container assess->solid_waste Solid liquid_waste Liquid Waste Container assess->liquid_waste Liquid contaminated_item Contaminated Items (Gloves, Bench Paper, etc.) assess->contaminated_item Contaminated Item storage Store in a cool, dry, well-ventilated, and secure area. Keep container tightly closed. solid_waste->storage liquid_waste->storage contaminated_item->solid_waste ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal_pickup Arrange for pickup by a licensed waste disposal company ehs_contact->disposal_pickup

References

Personal protective equipment for handling 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Methylphenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 2103-91-5). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful.[1] The primary routes of exposure are ingestion, skin contact, and inhalation.[1] Appropriate personal protective equipment is mandatory to minimize risk.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

A comprehensive list of required PPE is detailed in the table below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[2][3]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Disposable, powder-freeProvides protection against incidental contact.[2][3]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[2][4]
Respiratory Protection N95 or equivalent respiratorNIOSH-approvedRequired when handling powders or in areas with inadequate ventilation to prevent inhalation.[2][3]

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) are not available for this specific compound. Therefore, stringent adherence to the above PPE recommendations is crucial.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from preparation to cleanup.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are accessible and operational.[4]
  • Assemble all necessary equipment and reagents before handling the compound.
  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Handle the compound exclusively within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
  • Avoid direct contact with skin, eyes, and clothing.[4]
  • Minimize the generation of dust when working with the solid form.
  • Keep the container tightly closed when not in use.[4]

3. Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.
  • For minor spills, absorb with an inert material (e.g., sand, vermiculite), sweep up, and place into a suitable, labeled container for disposal.[4]
  • Wash hands thoroughly with soap and water after handling is complete.[4]
  • Remove and properly dispose of or decontaminate protective clothing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent pads), and empty containers, in a dedicated and clearly labeled hazardous waste container.
  • The container must be kept securely closed.

2. Labeling:

  • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acute Toxicity").

3. Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

4. Disposal:

  • Dispose of the hazardous waste through a certified environmental management or hazardous waste disposal company.
  • Do not dispose of this chemical down the drain or in the regular trash.
  • Consult local, state, and federal regulations for any additional disposal requirements.[4]

Safety and Handling Workflow

prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood avoid_contact Avoid Direct Contact handle_in_hood->avoid_contact minimize_dust Minimize Dust Generation avoid_contact->minimize_dust keep_closed Keep Container Closed minimize_dust->keep_closed decontaminate Decontaminate Surfaces keep_closed->decontaminate spill_management Manage Spills decontaminate->spill_management collect_waste Collect Hazardous Waste spill_management->collect_waste dispose_ppe Dispose of Contaminated PPE collect_waste->dispose_ppe dispose_waste Dispose via Certified Vendor collect_waste->dispose_waste wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenyl)-1,3-thiazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.